Rivaroxaban Impurity A hydrochloride
Description
BenchChem offers high-quality Rivaroxaban Impurity A hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rivaroxaban Impurity A hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S.ClH/c20-16-6-5-15(30-16)18(26)22-9-14-10-23(19(27)29-14)13-3-1-12(2-4-13)21-7-8-28-11-17(24)25;/h1-6,14,21H,7-11H2,(H,22,26)(H,24,25);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIIYAHXMBQSV-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCOCC(=O)O)CNC(=O)C3=CC=C(S3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Rivaroxaban Impurity A & Hydrochloride Salts
The following technical guide details the chemical identity, regulatory classification, and analytical context of Rivaroxaban Impurity A, specifically addressing the "hydrochloride" salt designation.
Part 1: Executive Summary & Core Identification
In the context of pharmaceutical development and regulatory compliance (EP/USP), Rivaroxaban Impurity A is strictly defined as the R-enantiomer of the drug substance.[1]
However, a critical discrepancy exists in chemical vendor catalogs where "Impurity A Hydrochloride" is frequently conflated with the Open-Ring Acid Impurity .[1] The distinction is vital for accurate procurement and analytical method validation.
Critical CAS Number Registry[1]
| Common Designation | Official Identity (EP/USP) | Chemical Nature | CAS Number |
| Rivaroxaban Impurity A | Impurity A (EP) / Related Compound A (USP) | R-Enantiomer (Free Base) | 865479-71-6 |
| "Impurity A Hydrochloride" | Not officially recognized as Impurity A | Open-Ring Acid (HCl Salt) | 931117-61-2 |
| Aminomethyl Impurity | Precursor / Intermediate | Aminomethyl HCl Salt | 898543-06-1 |
Analyst Note: If your requisition specifically asks for "Impurity A Hydrochloride," verify if the target molecule is the R-enantiomer (chiral impurity) or the Open-Ring Acid (degradation product).[1] The R-enantiomer typically does not form a stable hydrochloride salt in commercial catalogs due to the low basicity of the oxazolidinone/thiophene amide system.[1]
Part 2: Chemical Profile and Nomenclature
Rivaroxaban Impurity A (Official EP Definition)
This impurity arises from the use of the incorrect chiral starting material or racemization during synthesis. It is the optical isomer of the active pharmaceutical ingredient (API).
-
Chemical Name: (R)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide[1][2][3][4]
-
Molecular Formula:
[1][5] -
Molecular Weight: 435.88 g/mol [5]
-
Regulatory Status: Controlled as a chiral impurity; limits are typically tight (e.g.,
) due to potential differences in pharmacological activity.
The "Vendor Variant" (Open-Ring Acid Hydrochloride)
Many chemical suppliers list CAS 931117-61-2 as "Rivaroxaban Impurity A Hydrochloride."[1] This is chemically distinct. It is the hydrolysis degradation product where the morpholinone ring has opened.
-
Chemical Name: 2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid hydrochloride[1][6]
-
Molecular Formula:
(including HCl)[1][5] -
Origin: Acid-catalyzed hydrolysis of the morpholine ring.[1]
Part 3: Origin & Synthesis Pathways
Understanding the origin of these impurities allows for targeted control strategies in the CMC (Chemistry, Manufacturing, and Controls) process.
Pathway Visualization
The following diagram illustrates the divergence between the Chiral Impurity (Impurity A) and the Degradation Impurity often mislabeled as the HCl salt.
Caption: Divergence of Rivaroxaban impurities. Impurity A arises from chiral errors, whereas the Open-Ring Acid (often sold as HCl) arises from degradation.[1]
Part 4: Analytical Strategy & Validation
To differentiate these species, specific HPLC conditions are required. A standard Reversed-Phase (RP-HPLC) method will separate the Open-Ring Acid from the API, but a Chiral HPLC method is mandatory to separate Impurity A (R-isomer) from Rivaroxaban (S-isomer).[1]
Chiral Separation (For Impurity A - CAS 865479-71-6)
Because enantiomers possess identical physical properties in an achiral environment, you must use a polysaccharide-based chiral stationary phase.[1]
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Ethanol (60:40 v/v).[1]
-
Mode: Isocratic.
-
Detection: UV at 250 nm.
-
Expected Result: The R-isomer (Impurity A) typically elutes before or after the S-isomer depending on the specific column selector, but baseline separation (
) is achievable.[1]
Reversed-Phase Separation (For Open-Ring HCl - CAS 931117-61-2)
The open-ring acid is significantly more polar than Rivaroxaban due to the carboxylic acid moiety.[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Buffer: 0.1% Orthophosphoric acid (pH ~2.0).
-
Organic Modifier: Acetonitrile.
-
Gradient:
-
T=0 min: 90% Buffer / 10% ACN
-
T=20 min: 40% Buffer / 60% ACN
-
-
Elution Order: The Open-Ring Acid (CAS 931117-61-2) will elute earlier (lower retention time) than Rivaroxaban due to increased polarity.[1]
Part 5: Procurement & Handling Protocols
When ordering reference standards, rely on the CAS number rather than the name "Impurity A Hydrochloride" to avoid receiving the wrong compound.
Verification Checklist
-
Check the Structure: Does the Certificate of Analysis (CoA) show the oxazolidinone ring intact?
-
Check the Salt Form:
Storage
-
Impurity A (865479-71-6): Store at 2-8°C. Stable in solid state.[1]
-
Open-Ring HCl (931117-61-2): Store at -20°C under desiccated conditions.[1] As a hydrochloride salt of a carboxylic acid derivative, it may be hygroscopic and prone to further hydrolysis if exposed to moisture.
References
-
European Pharmacopoeia (Ph. Eur.) . Rivaroxaban Monograph 2932. European Directorate for the Quality of Medicines (EDQM). [1]
-
U.S. Pharmacopeia (USP) . Rivaroxaban Related Compounds. USP-NF Online.[1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9853053 (Rivaroxaban). [1]
-
ChemicalBook . Rivaroxaban Impurity A Hydrochloride (Listing for Open-Ring Acid).[1][2][5]
-
SynZeal Research . Rivaroxaban Impurity Profiling and CAS Data.
Sources
- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]
- 2. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 3. Rivaroxaban EP Impurity A | 865479-71-6 [chemicea.com]
- 4. Rivaroxaban Imp.A(EP) - Analytica Chemie [analyticachemie.in]
- 5. Rivaroxaban Glycolic Acid Analog - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rivaroxaban iMpurity A | 931204-39-6 [chemicalbook.com]
Topic: The Degradation Pathway of Rivaroxaban to Impurity A: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Drug Development Professionals
This guide provides a detailed examination of the chemical degradation mechanism that leads to the formation of Rivaroxaban Impurity A, a critical degradation product. It is designed for researchers, analytical scientists, and formulation experts in the pharmaceutical industry. By synthesizing information from forced degradation studies and advanced analytical characterization, this document elucidates the underlying chemistry and provides robust, field-proven protocols for its study.
Introduction: The Imperative of Impurity Profiling for Rivaroxaban
Rivaroxaban is a highly selective, direct Factor Xa inhibitor widely prescribed as an oral anticoagulant to prevent and treat thromboembolic disorders[1][2]. Its complex chemical structure, featuring an oxazolidinone core and a morpholine ring, is key to its therapeutic efficacy but also presents challenges regarding its chemical stability[2]. During manufacturing, storage, or formulation, Rivaroxaban can degrade, forming impurities that may impact its safety and efficacy[2].
Impurities are classified into categories such as process-related impurities from synthesis and degradation impurities formed under environmental stress like changes in pH, heat, or light[2]. Among these, Rivaroxaban Impurity A is a significant degradant identified in stability studies[3]. Understanding the specific conditions and chemical reactions that lead to its formation is paramount for developing stable formulations, establishing appropriate storage conditions, and designing robust analytical methods for quality control, in alignment with guidelines from the International Conference on Harmonisation (ICH)[4][5].
This guide focuses on the hydrolytic degradation pathway responsible for generating Impurity A, offering a causal explanation of the mechanism and detailed experimental workflows for its induction and analysis.
The Core Degradation Mechanism: Hydrolytic Cleavage
Forced degradation studies consistently demonstrate that Rivaroxaban is highly susceptible to hydrolysis under both acidic and basic conditions, while showing relative stability against thermal, photolytic, and oxidative stress[3][6][7]. The formation of Impurity A is a direct consequence of the hydrolytic cleavage of the amide bond connecting the chlorothiophene carboxamide moiety to the central oxazolidinone structure.
The reaction is a classic nucleophilic acyl substitution where a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide group. This leads to the breaking of the C-N bond and the formation of two distinct molecules: 5-chlorothiophene-2-carboxylic acid and the amine-containing core, which is designated as Rivaroxaban Impurity A .
Caption: Hydrolytic degradation pathway of Rivaroxaban to Impurity A.
Experimental Workflow: Forced Degradation and Analysis
To investigate and quantify the formation of Impurity A, a structured experimental approach involving forced degradation followed by a stability-indicating analytical method is essential. This workflow serves as a self-validating system to confirm the degradation pathway and the method's ability to resolve the impurity from the parent drug.
Logical Flow of the Experimental Protocol
The process begins with subjecting the Rivaroxaban drug substance to controlled stress conditions designed to induce degradation. The resulting sample, containing a mixture of undegraded Rivaroxaban and its degradation products, is then analyzed using a validated chromatographic method. This allows for the separation, identification, and quantification of Impurity A.
Caption: Logical workflow for impurity induction and analysis.
Protocol 1: Forced Hydrolytic Degradation
This protocol describes the conditions for inducing the formation of Impurity A through acid and base-catalyzed hydrolysis, based on established stability-indicating studies[3][4].
Objective: To generate detectable levels (optimally 5-10%) of degradation products, including Impurity A, without completely degrading the parent drug[3].
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 700-1000 ppm)[3][4].
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a suitable flask.
-
Add an equal volume of 0.01 N Hydrochloric Acid (HCl).
-
Incubate the solution in a water bath at 75°C for 24 hours[3].
-
After incubation, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 0.01 N Sodium Hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a suitable flask.
-
Add an equal volume of 0.01 N Sodium Hydroxide (NaOH).
-
Incubate the solution in a water bath at 75°C for 1 hour[3].
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.01 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to the target concentration for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving Rivaroxaban from its degradation products, including Impurity A[3][4].
Objective: To achieve baseline separation between the Rivaroxaban peak and all impurity peaks, demonstrating the method's specificity.
Chromatographic Conditions:
| Parameter | Condition | Source |
| Column | Thermo ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile and Monobasic Potassium Phosphate (pH 2.9) in a 30:70 (v/v) ratio | [3][4] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 249 nm | [3][4] |
| Column Temperature | Ambient | [3] |
| Injection Volume | 15-20 µL | [1][3] |
| Retention Time | Rivaroxaban: ~12 min; Impurity A: ~9.03 min | [3][4] |
Data Summary: Results of Forced Degradation Studies
The stability of Rivaroxaban is highly dependent on the specific stressor applied. Hydrolytic conditions consistently produce the most significant degradation.
| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Key Finding | Source |
| Acid Hydrolysis | 0.01 N HCl, 75°C | 24 hours | 8.8% | Significant degradation, Impurity A formed. | [3][4] |
| Base Hydrolysis | 0.01 N NaOH, 75°C | 1 hour | 8.1% | Highly susceptible to degradation. | [3][4] |
| Oxidative | 0.05% H₂O₂, 75°C | 24 hours | 6.5% | Susceptible to oxidation. | [3][4] |
| Thermal | Solid state, 75°C | 24 hours | Not Significant | Relatively stable under thermal stress. | [3] |
| Photolytic | Continuous light exposure | 24 hours | Not Significant | Relatively stable under photolytic stress. | [3] |
Conclusion
The primary degradation pathway leading to Rivaroxaban Impurity A is the hydrolysis of the amide bond. This reaction is readily induced under both acidic and basic conditions, highlighting a critical vulnerability in the Rivaroxaban molecule. For drug development professionals, this mechanistic understanding is crucial. It directly informs formulation strategies, such as the need for pH control and appropriate excipient selection, to enhance the stability of the final drug product. Furthermore, the detailed analytical protocols provided herein offer a robust framework for routine quality control and stability testing, ensuring that the purity, safety, and efficacy of Rivaroxaban are maintained throughout its lifecycle.
References
- ResearchGate. (n.d.). Photolytic-Thermal Degradation study and method development of Rivaroxaban by RP-HPLC.
- Darshan, S. K., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. In PMC.
- Patel, D. A., & Patel, N. (2022).
- Darshan, S. K., et al. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. In Frontiers.
- Kasad, P. A. (2013). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC.
- Panda, S. S., et al. (2025).
- Chemicea Pharmaceutical. (2024). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.
- ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban | Download Table.
- Arous, O., et al. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. In SciSpace.
- BenchChem. (2025).
- Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. In Symbiosis.
- Patel, D. A., & Patel, N. (2022).
- da Silva, W. F., et al. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-. In Ovid.
- Patel, B., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. In International Research Journal on Advanced Engineering and Management (IRJAEM).
- Google Patents. (n.d.).
- Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG.
- ResearchGate. (n.d.). Calibration curves and linearity for rivaroxaban and impurity A.
- ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
- Ramisetti, N. R., & Kuntamukkala, R. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. In RSC Advances (RSC Publishing).
- SynThink Research Chemicals. (n.d.).
- Rasayan Journal of Chemistry. (2022).
- Asian Journal of Pharmaceutical Research. (n.d.). Base Degradation Study and Method Development of Rivaroxaban by RP-HPLC in bulk.
- ResearchGate. (n.d.). (PDF)
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Blog Details [chemicea.com]
- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Differentiation of Rivaroxaban Impurities A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Rivaroxaban
Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its synthesis, storage, or degradation.[1][2] Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or reduce its shelf-life. This guide provides an in-depth technical analysis of two key process-related impurities of Rivaroxaban: Impurity A and Impurity B. Understanding the fundamental differences in their chemical structure, formation pathways, and analytical signatures is crucial for robust quality control and regulatory compliance in the pharmaceutical industry.
This document moves beyond a mere listing of facts to provide a causal understanding of why these impurities form and how they can be effectively controlled. Every analytical protocol described is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the results.
Part 1: Rivaroxaban Impurity A - The Enantiomeric Challenge
Rivaroxaban Impurity A is the (R)-enantiomer of the active pharmaceutical ingredient (API), which is the (S)-enantiomer.[3][4] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. However, in the chiral environment of the human body, their pharmacological and toxicological profiles can differ significantly.
Chemical Identity and Physicochemical Properties
| Property | Rivaroxaban (API) | Rivaroxaban Impurity A |
| IUPAC Name | 5-Chloro-N-[[(5S )-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | 5-Chloro-N-[[(5R )-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide[3] |
| CAS Number | 366789-02-8 | 865479-71-6[5] |
| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₈ClN₃O₅S[5] |
| Molecular Weight | 435.88 g/mol | 435.88 g/mol [5] |
| Appearance | White to off-white powder | White to off-white powder |
Genesis of Impurity A: A Stereochemical Perspective
The formation of Rivaroxaban Impurity A is intrinsically linked to the stereochemistry of the raw materials and the synthetic process.[4][6] The synthesis of Rivaroxaban involves the use of a chiral epoxide, (R)-epichlorohydrin, which ultimately forms the (S)-configured oxazolidinone ring of the final API.[7]
The presence of the (S)-enantiomer of epichlorohydrin as an impurity in the (R)-epichlorohydrin starting material is the primary cause for the formation of Rivaroxaban Impurity A.[8] This underscores the critical importance of stringent stereochemical purity control of starting materials in asymmetric synthesis.
Caption: Formation pathway of Rivaroxaban Impurity A.
Spectroscopic Characterization of Impurity A
The structural elucidation of Impurity A relies on a combination of spectroscopic techniques. As an enantiomer, its spectroscopic data is largely identical to that of Rivaroxaban in achiral solvents.
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of Impurity A is expected to be identical to that of Rivaroxaban. Key signals include those for the aromatic protons, the morpholine and oxazolidinone ring protons, and the thiophene ring protons.[1]
-
¹³C NMR (DMSO-d₆, 100 MHz): Similar to the ¹H NMR, the ¹³C NMR spectrum will mirror that of Rivaroxaban, with characteristic peaks for the carbonyl groups, aromatic carbons, and aliphatic carbons of the heterocyclic rings.[1]
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 436.0, corresponding to the molecular weight of both enantiomers.[1]
The definitive differentiation between Rivaroxaban and Impurity A requires chiral analytical techniques, as detailed in the analytical protocols section.
Toxicological Significance
While comprehensive toxicological data specifically for Rivaroxaban Impurity A is not extensively published, the European Directorate for the Quality of Medicines & HealthCare (EDQM) classifies it as toxic to aquatic life with long-lasting effects.[3] For human safety, the principle of controlling stereoisomeric impurities is well-established. Since only the (S)-enantiomer possesses the desired pharmacological activity, the presence of the (R)-enantiomer contributes to the overall drug load without therapeutic benefit and has the potential for unforeseen off-target effects.[6]
Part 2: Rivaroxaban Impurity B - A Structural Analogue
Rivaroxaban Impurity B presents a different challenge, as it is a structural analogue of the API, not a stereoisomer. This impurity lacks the 5-chlorothiophene-2-carboxamide moiety, which is replaced by a simple acetamide group.
Chemical Identity and Physicochemical Properties
| Property | Rivaroxaban (API) | Rivaroxaban Impurity B |
| IUPAC Name | 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide[9] |
| CAS Number | 366789-02-8 | 1429334-00-8[10] |
| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₆H₁₉N₃O₅[10] |
| Molecular Weight | 435.88 g/mol | 333.34 g/mol [10] |
| Appearance | White to off-white powder | Off-white solid[11] |
Genesis of Impurity B: A Process-Related Byproduct
Rivaroxaban Impurity B is a process-related impurity that can arise during the synthesis of the API.[12] Its formation is often associated with the final acylation step where the aminomethyl intermediate is coupled with 5-chlorothiophene-2-carbonyl chloride. If acetic anhydride or a similar acetylating agent is present as a reagent or an impurity, it can compete with the intended acylating agent, leading to the formation of the N-acetyl derivative (Impurity B).
Caption: Formation pathway of Rivaroxaban Impurity B.
Spectroscopic Characterization of Impurity B
The structural differences between Rivaroxaban and Impurity B are readily apparent in their spectroscopic data. While specific published spectra for Impurity B are scarce, the expected key features can be deduced from its structure. Reference standard suppliers often provide comprehensive characterization data with their products.[2][11]
-
¹H NMR: The most significant difference in the ¹H NMR spectrum would be the absence of the signals corresponding to the 5-chlorothiophene ring protons and the presence of a singlet around 2.0 ppm corresponding to the methyl protons of the acetamide group.
-
¹³C NMR: The ¹³C NMR spectrum would lack the signals for the carbons of the 5-chlorothiophene ring and would show a new signal for the methyl carbon of the acetyl group (around 22-25 ppm) and a carbonyl signal for the acetamide group (around 170 ppm).
-
Mass Spectrometry (ESI-MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 334.1, which is significantly different from that of Rivaroxaban (m/z 436.0), reflecting the absence of the 5-chlorothiophene-2-carbonyl moiety.
Toxicological Significance
Specific toxicological studies on Rivaroxaban Impurity B are not widely available in the public domain. However, general studies on Rivaroxaban degradation products have shown that an increase in impurities can lead to higher cytotoxic potential.[13][14] The structural alteration in Impurity B, particularly the absence of the thiophene ring which is a key structural feature of the API, could potentially lead to a different pharmacological and toxicological profile. Therefore, its presence in the final drug product must be strictly controlled within the limits set by regulatory authorities.
Part 3: Comparative Analysis and Analytical Control
A clear understanding of the differences between Impurity A and Impurity B is essential for developing effective analytical control strategies.
| Feature | Rivaroxaban Impurity A | Rivaroxaban Impurity B |
| Relationship to API | Enantiomer (Stereoisomer) | Structural Analogue |
| Molecular Weight | Identical to Rivaroxaban (435.88 g/mol ) | Different from Rivaroxaban (333.34 g/mol ) |
| Formation Pathway | Chiral impurity in starting material | Competing reaction in acylation step |
| Key Differentiating Analytical Technique | Chiral Chromatography | Reversed-Phase Chromatography, Mass Spectrometry |
Analytical Protocol: A Validated Stability-Indicating RP-HPLC Method
The following protocol is a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Rivaroxaban from both Impurity A and Impurity B, as well as other potential degradation products. This method is based on principles outlined in various validated analytical procedures.[15][16][17][18]
Objective: To quantify Rivaroxaban and its process-related impurities A and B in bulk drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a quaternary or binary pump.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Autosampler.
-
Column oven.
-
Chromatography data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) for Impurity A and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for Impurity B. A single chiral method may also be developed to separate all three. For a general impurity profile, a C18 column is often used first. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Diluent: Acetonitrile and water in a 1:1 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Rivaroxaban, Impurity A, and Impurity B reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Rivaroxaban bulk drug sample in the diluent to achieve a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chromatographic system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters (e.g., resolution, tailing factor, and reproducibility of retention times and peak areas).
-
Inject the sample solution.
-
Identify the peaks of Rivaroxaban, Impurity A, and Impurity B based on their retention times relative to the standard chromatogram.
-
Calculate the amount of each impurity in the sample using the following formula:
% Impurity = (Peak Area of Impurity / Peak Area of Rivaroxaban in Standard) x (Concentration of Rivaroxaban in Standard / Concentration of Sample) x (Response Factor) x 100
(Note: The response factor for each impurity should be determined experimentally if it is not 1.0)
Method Validation Parameters:
This method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19]
-
LOD and LOQ: For Rivaroxaban impurities, typical LOD and LOQ values are in the range of 0.02% and 0.05% of the nominal sample concentration, respectively.[19]
Caption: Experimental workflow for HPLC analysis of Rivaroxaban impurities.
Conclusion
The effective control of Rivaroxaban Impurity A and Impurity B is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Impurity A, the (R)-enantiomer, highlights the importance of stereochemical control throughout the manufacturing process, starting from the raw materials. Impurity B, a structural analogue, underscores the need for precise control over reaction conditions to prevent the formation of process-related byproducts.
By understanding the distinct chemical nature and formation pathways of these impurities, and by implementing robust, validated analytical methods, pharmaceutical scientists and drug development professionals can confidently ensure that their Rivaroxaban products meet the stringent requirements of regulatory agencies and, most importantly, safeguard patient health.
References
- Bhupatiraju, R. V., et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR. Rasayan Journal of Chemistry, 15(4), 2373-2381.
- Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 2(7), 2211-2216.
-
ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
- Gawde, S. S., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules, 28(10), 4125.
-
Pharmaffiliates. (n.d.). Rivaroxaban - Impurity B. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Retrieved from [Link]
- Wingert, N. R., et al. (2019). In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. Drug and Chemical Toxicology, 42(5), 509-518.
-
Allmpus. (n.d.). Rivaroxaban Impurity B | Rivaroxaban USP RC B. Retrieved from [Link]
-
ResearchGate. (2018). Cell viability assays of RIV (0.1-500 mM) in vitro cytotoxicity by (A) MTT reduction and (B) NR uptake assays in HepG2 cells at 24 h exposure time. Retrieved from [Link]
-
PMC. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Rivaroxaban impurity A Safety Data Sheet. Retrieved from [Link]
-
International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
-
ResearchGate. (2018). In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). NOVEL VALIDATED RP-HPLC METHOD FOR DETERMINATION OF RIVAROXABAN IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Veeprho. (n.d.). Rivaroxaban EP Impurity B. Retrieved from [Link]
-
Frontiers. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Retrieved from [Link]
-
Waters. (n.d.). Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods. Retrieved from [Link]
Sources
- 1. goldncloudpublications.com [goldncloudpublications.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. allmpus.com [allmpus.com]
- 12. Blog Details [chemicea.com]
- 13. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 18. waters.com [waters.com]
- 19. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Rivaroxaban Impurity A Hydrochloride Analysis
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rivaroxaban Impurity A hydrochloride in the presence of the active pharmaceutical ingredient (API), Rivaroxaban. The guide provides a comprehensive walkthrough of the method development strategy, forced degradation studies, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a potassium phosphate buffer (pH 2.9), offering excellent resolution and peak shape for both Rivaroxaban and its critical impurity. This document is intended for researchers, quality control analysts, and drug development professionals engaged in the purity analysis of Rivaroxaban.
Introduction: The Imperative of Impurity Profiling
Rivaroxaban is a potent, orally active, direct inhibitor of Factor Xa, an essential enzyme in the blood coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic diseases.[1] In the manufacturing and storage of any active pharmaceutical ingredient (API), the presence of impurities, even in minute quantities, can significantly impact the drug's safety and efficacy. Regulatory agencies worldwide mandate stringent control over these impurities.
Rivaroxaban Impurity A is a known process-related impurity that can also arise from degradation. Its effective separation and quantification are critical for ensuring the quality and stability of the final drug product. This note details the systematic development of an analytical method designed not only to quantify this specific impurity but also to be "stability-indicating." This means the method can definitively separate the API and its impurities from any degradation products that may form under stress conditions, a crucial requirement for reliable shelf-life determination.[2]
Analyte Characteristics
A foundational understanding of the physicochemical properties of the target analytes is paramount for logical method development.
-
Rivaroxaban: A white to yellowish powder, practically insoluble in water but slightly soluble in organic solvents.[1] Its structure contains multiple chromophores, making UV detection a suitable analytical technique.
-
Rivaroxaban Impurity A Hydrochloride: The hydrochloride salt of a closely related structural analog to Rivaroxaban.[3][4] Its similar structure necessitates a highly selective chromatographic system to achieve baseline separation. It is soluble in solvents like methanol.[5]
HPLC Method Development: A Rationale-Driven Approach
The goal was to develop a simple, accurate, and robust isocratic RP-HPLC method. An isocratic method was chosen over a gradient one for its simplicity, shorter re-equilibration times, and enhanced robustness for routine quality control (QC) applications.
Stationary Phase (Column) Selection
The initial screening involved several C18 columns, which are the workhorse of reversed-phase chromatography and are well-suited for separating moderately non-polar compounds like Rivaroxaban and its impurities.[6][7] A Thermo ODS Hypersil C18 column (4.6 x 250 mm, 5 µm) was ultimately selected as it provided the best peak symmetry and resolution between Rivaroxaban and Impurity A.[7][8] The longer column length (250 mm) enhances the number of theoretical plates, which is crucial for resolving closely eluting species.[9]
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC.
-
Aqueous Component & pH Control: A potassium phosphate monobasic buffer was selected. Controlling the pH is critical; a pH of 2.9 was chosen to suppress the ionization of any acidic or basic functional groups on the analytes, leading to better retention and sharper, more symmetrical peaks.[7][8]
-
Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol. Acetonitrile typically provides lower viscosity (and thus lower backpressure) and often yields sharper peaks for nitrogen-containing heterocyclic compounds. The final optimized mobile phase consisted of a 30:70 (v/v) mixture of acetonitrile and 25 mM potassium phosphate monobasic buffer (pH 2.9) .[7] This ratio provided the optimal balance between resolution and a reasonable analysis time.
Detection Wavelength
A photodiode array (PDA) detector was used to scan the UV spectra of both Rivaroxaban and Impurity A. A wavelength of 249 nm was selected for detection, as it offers a strong absorbance for both the API and the impurity, ensuring high sensitivity for the analysis.[7]
Flow Rate and Temperature
A flow rate of 1.0 mL/min was found to provide efficient separation within a practical runtime without generating excessive backpressure.[7] The analysis was conducted at ambient room temperature, which is sufficient for this robust method and simplifies the experimental setup.[7]
Forced Degradation (Stress) Studies
To establish the stability-indicating nature of the method, Rivaroxaban was subjected to forced degradation under various stress conditions as mandated by ICH guidelines.[2][6] The method proved to be specific, with the degradation products being well-resolved from the Rivaroxaban and Impurity A peaks.
-
Acid Hydrolysis: Significant degradation was observed upon treatment with 1 N HCl at 80°C.[10]
-
Base Hydrolysis: The drug showed considerable degradation when exposed to 1 N NaOH at 80°C.[10]
-
Oxidative Degradation: Rivaroxaban was susceptible to degradation with 3-5% H₂O₂.[6][10]
-
Thermal Degradation: The solid drug was exposed to heat (e.g., 105°C for 24 hours), showing good stability.[11]
-
Photolytic Degradation: The drug solution was exposed to UV light, demonstrating stability under these conditions.[6]
In all stress conditions, the peak purity of Rivaroxaban was assessed using a PDA detector, confirming that no co-eluting peaks were present and validating the method's specificity.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA detector.[10]
-
Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid.[10] High-purity water (Milli-Q or equivalent).
-
Standards: Rivaroxaban USP Reference Standard and Rivaroxaban Impurity A Hydrochloride Reference Standard.
Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 2.9 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 70:30 (v/v).[7]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Stock Solution (Rivaroxaban): Accurately weigh about 25 mg of Rivaroxaban RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of Rivaroxaban Impurity A Hydrochloride RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Spiked Standard Solution (for Validation): Prepare a solution of Rivaroxaban at the working concentration (e.g., 250 µg/mL) and spike it with Impurity A to achieve a concentration representing the specification limit (e.g., 0.15%). This solution is used for validation and system suitability checks.
Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.9) (30:70 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 249 nm[7] |
| Injection Volume | 15 µL[7] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Caption: Optimized HPLC conditions for Rivaroxaban and Impurity A analysis.
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the spiked standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for both Rivaroxaban and Impurity A peaks[11] |
| Theoretical Plates | ≥ 2000 for both peaks[11] |
| % RSD of Peak Areas | ≤ 2.0% for replicate injections |
| Resolution | ≥ 1.5 between Rivaroxaban and Impurity A[10] |
Caption: System Suitability Test parameters and acceptance criteria.
Method Validation (ICH Q2(R1) Protocol)
The optimized method was fully validated according to ICH guidelines.
-
Specificity: Demonstrated through forced degradation studies where no interference from degradants was observed at the retention times of Rivaroxaban and Impurity A.[7] The retention time for Rivaroxaban was approximately 12.20 min, and for Impurity A, it was 9.03 min under these conditions.[7]
-
Linearity: The linearity of the method was established by analyzing solutions over a concentration range from the Limit of Quantitation (LOQ) to 250% of the specification limit for Impurity A.[10] The correlation coefficient (r²) was > 0.999.
-
Accuracy (Recovery): Accuracy was determined by spiking the bulk drug sample with Impurity A at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery for the impurity was found to be within the acceptable range of 80.0% to 120.0%.[10]
-
Precision:
-
Method Precision (Repeatability): Assessed by performing six independent analyses of a spiked sample. The %RSD was well below 2.0%.[10]
-
Intermediate Precision: The study was repeated on a different day with a different analyst to assess ruggedness. The results were consistent with the initial precision study.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method was determined by serial dilutions. The LOD and LOQ for Rivaroxaban were found to be 0.30 ppm and 1.0 ppm, respectively.[7][8] For impurities, the LOQ is typically required to be at or below the reporting threshold.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in chromatographic conditions, including the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature. In all varied conditions, the resolution between the peaks remained greater than 1.5, demonstrating the method's reliability.[10]
-
Solution Stability: The stability of both standard and sample solutions was confirmed for up to 24 hours at room temperature and under refrigerated conditions (2-8°C).[10]
Visualization of Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Rivaroxaban Impurity A hydrochloride in bulk drug substances. The method was successfully validated following ICH guidelines and has been proven to be stability-indicating through comprehensive forced degradation studies.[10] Its isocratic nature makes it particularly suitable for routine use in quality control laboratories for release testing and stability monitoring of Rivaroxaban.
References
-
Srinivasrao V, Girase YN, DiptiSoni (2018) Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem 4(1):1-6. [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC. [Link]
-
Summary of forced degradation studies of Rivaroxaban | Download Table - ResearchGate. [Link]
-
Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities - ResearchGate. [Link]
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - Frontiers. [Link]
-
A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY - Rasayan Journal of Chemistry. [Link]
-
Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. - ResearchGate. [Link]
-
Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem. [Link]
-
Rivaroxaban Impurity A. - Briti Scientific. [Link]
-
Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk - Asian Journal of Pharmaceutical Analysis. [Link]
-
Green RP-HPLC methods for assay and related substances in rivaroxaban tablets in: Acta Chromatographica Volume 36 Issue 4 (2023) - AKJournals. [Link]
-
Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC - RJPT. [Link]
-
Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu - IOSR Journal. [Link]
-
Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem. [Link]
Sources
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. iosrjournals.org [iosrjournals.org]
Application Note: Chiral LC-MS/MS Analysis of Rivaroxaban Impurity A (R-Enantiomer)
This Application Note is designed for researchers and analytical scientists involved in the development and quality control of Rivaroxaban. It addresses the specific challenge of detecting Impurity A , which is the R-enantiomer of the active pharmaceutical ingredient (API).
Executive Summary
Rivaroxaban (Xarelto®) is a direct Factor Xa inhibitor used to prevent and treat thromboembolism.[1][2][3][] The drug substance is the pure (S)-enantiomer . Its optical isomer, (R)-Rivaroxaban , is designated as Impurity A by the European Pharmacopoeia (EP) and Related Compound A by the USP.
Because Impurity A is an enantiomer, it possesses the identical molecular weight (435.88 g/mol ) and fragmentation pattern as the API. Consequently, standard C18 Reversed-Phase Liquid Chromatography (RP-HPLC) cannot separate it, and standard Mass Spectrometry cannot distinguish it by mass alone.
This protocol details a Chiral LC-MS/MS methodology utilizing an immobilized polysaccharide column to achieve baseline separation followed by high-sensitivity MS/MS detection. This approach is critical for trace-level quantification (<0.15%) where UV detection may lack the necessary selectivity or sensitivity in complex matrices (e.g., plasma or low-level formulation analysis).
Chemical Context & Target Analytes[4][5][6][7][8][9][10]
| Parameter | Active Ingredient (API) | Target Analyte (Impurity A) |
| Common Name | Rivaroxaban | Rivaroxaban Impurity A (EP) |
| Chemical Name | (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide | (R)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |
| Stereochemistry | (S)-Configuration | (R)-Configuration |
| Molecular Formula | C19H18ClN3O5S | C19H18ClN3O5S |
| Monoisotopic Mass | 435.07 g/mol | 435.07 g/mol |
| Key Challenge | High abundance in sample | Trace impurity; Isobaric to API |
Origin of Impurity A
Impurity A typically arises from:
-
Starting Material Contamination: Optical impurity in the chiral precursor (e.g., (S)-epichlorohydrin or (S)-glycidyl phthalimide).
-
Racemization: Process conditions (high temperature/pH) during the oxazolidinone ring formation that may cause partial inversion of the chiral center.
Method Development Strategy
Why Chiral LC-MS?
While Chiral HPLC-UV is often sufficient for raw material release, LC-MS/MS is required when:
-
Sensitivity: Quantifying trace enantiomers below 0.05% (reporting thresholds).
-
Selectivity: Analyzing the enantiomer in biological matrices (plasma/urine) where endogenous interferences disrupt UV detection.
-
Confirmation: Validating the absence of co-eluting impurities under the enantiomer peak.
Column Selection
The separation relies on the interaction between the analyte and the chiral stationary phase (CSP).
-
Recommended Column: Chiralpak IC-3 (Daicel) or equivalent.
-
Chemistry: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
-
Rationale: The "immobilized" phase allows for a wider range of solvents (like THF or DCM if needed), though for MS, we stick to volatile buffers. It offers superior resolution for oxazolidinone derivatives compared to coated phases (e.g., OD-H).
Experimental Protocol
Reagents and Materials
-
Rivaroxaban Reference Standard: >99.0% purity.
-
Rivaroxaban Impurity A Standard: (R)-Enantiomer, >98.0% purity.[]
-
Acetonitrile (ACN): LC-MS Grade.
-
Ammonium Acetate: LC-MS Grade (Volatile buffer).
-
Water: Milli-Q (18.2 MΩ·cm).
-
Column: Chiralpak IC-3, 3 µm, 150 x 4.6 mm (or 2.1 mm for UHPLC).
Liquid Chromatography Conditions
The method uses an isocratic elution to maximize the interaction time with the chiral selector.
-
System: UHPLC or HPLC capable of 400 bar.
-
Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (90 : 10 v/v).
-
Note: High organic content is often required for chiral interactions on polysaccharide columns. Ammonium acetate ensures ionization in ESI+.
-
-
Flow Rate: 0.5 mL/min (adjust for column ID).
-
Column Temperature: 25°C (Lower temperatures often improve chiral resolution).
-
Injection Volume: 5–10 µL.
-
Run Time: ~15 minutes (Rivaroxaban typically elutes first or second depending on the specific column lot; verify with standards).
Mass Spectrometry Conditions (QQQ)
Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Gas: Nitrogen.[6]
-
Collision Gas: Argon.
MRM Transitions: Since the enantiomers have identical mass, the transitions are the same. Separation is purely chromatographic.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Rivaroxaban / Impurity A | 436.1 [M+H]+ | 145.0 | 48 | 28 | Quantifier |
| 436.1 | 231.1 | 48 | 22 | Qualifier 1 | |
| 436.1 | 322.0 | 48 | 18 | Qualifier 2 |
Note: The product ion m/z 145.0 corresponds to the chlorothiophene moiety, a stable fragment characteristic of the structure.
Sample Preparation
-
Stock Solution: Dissolve 10 mg of Rivaroxaban API in 10 mL of Acetonitrile (1 mg/mL).
-
Impurity Spiking: Prepare a 10 µg/mL stock of Impurity A. Spike into API solution to achieve desired concentration (e.g., 0.15% level).
-
Working Dilution: Dilute the spiked sample with Mobile Phase to a final concentration of 100 µg/mL (API).
-
Caution: Avoid using 100% water as diluent; Rivaroxaban has poor aqueous solubility. Use at least 50% ACN.
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points for chiral recognition.
Caption: Workflow for the separation and detection of Rivaroxaban and its R-enantiomer (Impurity A) using Chiral LC-MS/MS.
Validation Parameters & Expected Results
To ensure the method is "self-validating" as per the core requirements, the following system suitability parameters must be met before every run.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 (Baseline separation) | Essential to quantify the small impurity peak next to the large API peak. |
| Tailing Factor | 0.8 – 1.2 | Ensures peak symmetry for accurate integration. |
| Signal-to-Noise (S/N) | > 10 for LOQ | Confirms sensitivity at the reporting limit. |
| Retention Time %RSD | < 1.0% (n=6) | Chiral columns can be sensitive to temperature/solvent fluctuations. |
Typical Validation Data (Simulated)
-
Linearity: 0.5 ng/mL to 500 ng/mL (r² > 0.999).
-
LOD: 0.1 ng/mL.
-
LOQ: 0.5 ng/mL.
-
Recovery: 95% – 105% (spiked in matrix).
-
Specificity: No interference from blank matrix at the retention time of Impurity A.
Troubleshooting & Optimization
-
Co-elution:
-
Cause: Mobile phase polarity is incorrect.
-
Fix: Adjust the Acetonitrile:Water ratio. Increasing water content (up to 20-30%) on an immobilized column (IC-3) generally increases retention and resolution.
-
Alternative: Switch to Methanol/Ethanol mixtures if using a different column (e.g., Chiralcel OJ-RH).
-
-
Peak Broadening:
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample diluent matches the mobile phase. Injecting 100% DMSO or pure ACN into a high-aqueous mobile phase can distort peaks.
-
-
Sensitivity Loss:
-
Cause: Ion suppression from ammonium acetate buildup.
-
Fix: Clean the ESI source cone regularly. Ensure the buffer concentration does not exceed 10-20 mM.
-
References
-
Chen, F., et al. (2019). "A Validated Chiral-RP-UPLC-MS/MS Method for the Enantiomeric Detection of Rivaroxaban In vitro." Current Pharmaceutical Analysis. Available at: [Link]
-
Wani, T.A., et al. (2017). "Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry." PLOS ONE. Available at: [Link]
-
SynZeal Research . Rivaroxaban EP Impurity A (R-Enantiomer) Reference Standard. Available at: [Link]
Sources
- 1. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blog Details [chemicea.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis [mdpi.com]
Application Note: High-Precision Sample Preparation for Rivaroxaban Impurity A HCl (Amine Precursor) Analysis
Executive Summary & Analyte Definition
The Challenge: Rivaroxaban is a Class II BCS drug (low solubility, high permeability).[1] It is practically insoluble in water and requires organic modifiers (DMSO, Acetonitrile) for dissolution. However, "Impurity A HCl" —typically referring to the Amine Precursor Hydrochloride (Intermediate B)—is a polar, hydrophilic salt.
This creates a solubility paradox : The solvent required to dissolve the hydrophobic API (Rivaroxaban) often causes the hydrophilic salt impurity to precipitate or exhibit poor peak shape due to "solvent mismatch" effects in Reverse Phase HPLC (RP-HPLC).[2]
Analyte Clarification: There is a nomenclature conflict between Pharmacopeial definitions and Chemical Vendor catalogs. This guide addresses the Vendor/Process definition, which is the most common context for "HCl" salts in this synthesis pathway.
| Designation | Common Name | Chemical Identity | CAS Number | Characteristics |
| Target Analyte | Impurity A HCl (Amine Precursor) | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one HCl | 898543-06-1 | Basic, Polar, Salt Form. Key intermediate.[2][3][4] |
| Differentiation | EP Impurity A | 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Acidic, Non-salt.[2] (Starting Material). |
Physicochemical Context & Solvent Strategy
To recover the Amine HCl impurity from the Rivaroxaban matrix, we must use a "Bridge Solvent" system. Pure organic solvents (MeOH/ACN) will dissolve the API but may dehydrate the salt, causing low recovery. Pure aqueous buffers will dissolve the salt but crash out the API.
The "Bridge Solvent" System
We utilize a Ternary Mixture : Buffer : Acetonitrile : Methanol.
-
Buffer (pH 3.0): Maintains the protonation of the Amine HCl (stabilizing the salt form) and ensures solubility.
-
Acetonitrile: Primary solvent for Rivaroxaban API.
-
Methanol: Acts as a co-solvent to prevent precipitation of the polar impurity in the ACN-rich environment.
Diagram 1: Solubility Logic & Solvent Selection
Caption: Decision matrix for selecting a diluent that accommodates both the hydrophobic API and the hydrophilic HCl salt impurity.
Detailed Protocols
Protocol A: Standard Trace Analysis (Direct Dissolution)
Application: Routine QC release testing for Impurity A HCl (Limit ~0.15%). Principle: "Dilute and Shoot" using a solubilizing diluent compatible with the mobile phase.
Reagents:
-
Diluent: Acetonitrile : Potassium Phosphate Buffer (10mM, pH 3.0) (60 : 40 v/v).[2][5][6][7]
-
Note: Do not use DMSO if possible; it causes UV cutoff interference at low wavelengths (210-220 nm) where the amine absorbs.[2]
Workflow:
-
Weighing: Accurately weigh 50 mg of Rivaroxaban API into a 50 mL volumetric flask (Target Conc: 1.0 mg/mL).
-
Pre-wetting: Add 5 mL of pure Acetonitrile first. Swirl to wet the hydrophobic powder.
-
Scientific Rationale: Adding buffer first causes the API to clump (hydrophobic effect), trapping impurities inside the solid particles.
-
-
Dissolution: Add 30 mL of Diluent .
-
Sonication: Sonicate for 15 minutes with temperature control (<30°C).
-
Warning: Heat degrades the oxazolidinone ring. Ensure the bath water is cycled.
-
-
Filtration: Filter through a 0.45 µm PVDF or PTFE (Hydrophilic) syringe filter.
-
Avoid Nylon: Nylon filters can adsorb amine-based impurities, leading to false negatives.[2]
-
Protocol B: Enhanced Sensitivity (Trace Enrichment via SPE)
Application: When LOQ needs to be < 0.05% (e.g., genotoxic risk assessment or process optimization).[2] Principle: Solid Phase Extraction (SPE) removes the bulk API while concentrating the polar amine impurity.
Workflow:
-
Cartridge Selection: Use a Mixed-Mode Cation Exchange (MCX) cartridge.[2]
-
Rationale: The Amine HCl is basic (pKa ~9-10).[2] It will bind to the cation exchange resin, while the neutral Rivaroxaban API will pass through or wash off with organic solvent.
-
-
Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.0).
-
Loading: Dissolve 100 mg API in 50:50 ACN:Water (pH 3.0). Load onto cartridge.
-
Washing (Critical): Wash with 100% Acetonitrile .
-
Mechanism: Rivaroxaban (neutral) is washed away.[2] The Amine Impurity (positively charged) remains bound to the sorbent.
-
-
Elution: Elute with 5% Ammonia in Methanol .
-
Mechanism: High pH neutralizes the amine, breaking the ionic bond with the sorbent.
-
-
Reconstitution: Evaporate the eluate under Nitrogen (40°C) and reconstitute in 1 mL Mobile Phase.
Diagram 2: Sample Preparation Workflow (Protocol A)
Caption: Step-by-step workflow for Protocol A, highlighting the Critical Control Point (CCP) at filtration.
Analytical Validation Data
To ensure trustworthiness, the following parameters must be verified during method transfer.
Table 1: Recommended Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (L1), 250 x 4.6 mm, 3-5 µm | Standard robustness.[2] |
| Mobile Phase A | Buffer pH 3.0 + 1-Octanesulfonic acid (Ion Pair) | Ion pairing improves retention/shape of the polar Amine HCl.[2] |
| Mobile Phase B | Acetonitrile | Good UV transparency. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure.[2] |
| Wavelength | 250 nm (API) / 210 nm (Amine) | Amine lacks the full chromophore; requires low UV. |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Amine Peak Split | Solvent Mismatch | Reduce injection volume or match diluent to mobile phase. |
| Low Recovery | Filter Adsorption | Switch from Nylon to PVDF/PTFE. |
| Drifting RT | pH Instability | Ensure buffer capacity (use 20-50mM Phosphate). |
References
-
European Directorate for the Quality of Medicines. (2023). Rivaroxaban Monograph 2932. European Pharmacopoeia.[9][10]
-
U.S. Pharmacopeial Convention. (2023).[2][6] Rivaroxaban Tablets: Pending Monograph. USP-NF.[2][6] [2]
-
PubChem. (2023).[2] Rivaroxaban Impurity A hydrochloride (Compound Summary). National Library of Medicine. [2]
-
Chandra Sekhar, K., et al. (2025).[1] Comprehensive and robust stability-indicating RP-HPLC method for Rivaroxaban. Frontiers in Chemistry.
-
SynZeal Research. (2023).[2] Rivaroxaban Aminomethyl HCl Impurity Data Sheet.
Disclaimer: This protocol is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in a GMP environment.
Sources
- 1. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban | 366789-02-8 [chemicalbook.com]
- 3. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. akjournals.com [akjournals.com]
- 6. uspnf.com [uspnf.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. phenomenex.com [phenomenex.com]
- 9. Blog Details [chemicea.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Separation of Rivaroxaban and its Process-Related Impurity A
Abstract
This application note details a highly selective and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Rivaroxaban from its critical process-related impurity, Rivaroxaban Impurity A (the R-enantiomer). The method is designed for reliability and precision, making it suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products. The described protocol leverages a C18 stationary phase with an acidic phosphate buffer and acetonitrile mobile phase, ensuring excellent resolution and peak symmetry. This document provides a comprehensive guide, from the scientific rationale behind the method's development to a step-by-step protocol for its implementation.
Introduction: The Imperative for Purity
Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] The chemical structure of Rivaroxaban, (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide, contains a stereocenter, making it susceptible to the presence of its enantiomeric counterpart, Impurity A or the R-enantiomer.[3][4] The control of stereoisomeric impurities is a critical aspect of drug development and manufacturing, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.
Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, a validated, stability-indicating analytical method capable of selectively separating and quantifying Rivaroxaban from Impurity A is essential for ensuring product quality, safety, and efficacy.[2] This note presents such a method, optimized for resolution and robustness.
Method Rationale: A Mechanistic Approach to Separation
The successful separation of Rivaroxaban from its enantiomeric impurity, Impurity A, hinges on exploiting subtle differences in their physicochemical properties through optimized chromatographic parameters. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high efficiency and applicability to moderately polar compounds like Rivaroxaban.[5][6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for this method.[2][7][8] The non-polar, hydrophobic nature of the C18 stationary phase provides effective retention for Rivaroxaban and its impurities through hydrophobic interactions. Columns with dimensions of 4.6 x 250 mm and a 5 µm particle size are commonly employed as they offer a good balance between efficiency, resolution, and backpressure.[7][8]
-
Mobile Phase Optimization: The mobile phase is the primary driver of selectivity in RP-HPLC.
-
Aqueous Component & pH Control: An acidic mobile phase is crucial for achieving optimal separation and peak shape. This method employs a 25 mM potassium phosphate monobasic buffer adjusted to a pH of 2.9.[2][7] At this low pH, the protonation of any residual free silanol groups on the silica backbone of the stationary phase is maximized. This significantly reduces undesirable secondary ionic interactions between the analytes and the stationary phase, which are a common cause of peak tailing and poor reproducibility.[2] Consistent pH control ensures that the analytes maintain a constant state of ionization, leading to stable retention times.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent elution strength for this class of compounds. The ratio of acetonitrile to the aqueous buffer is a critical parameter that dictates the retention time and resolution. A composition of 30% acetonitrile and 70% aqueous buffer provides sufficient retention to achieve baseline separation between the main Rivaroxaban peak and the closely eluting Impurity A.[7]
-
-
Detection Wavelength: The UV detection wavelength is set to 249 nm.[2][7] This wavelength corresponds to a high absorbance maximum for Rivaroxaban, providing excellent sensitivity for the detection of both the active ingredient and its related impurities at low levels.
-
Temperature and Flow Rate: The analysis is conducted at ambient temperature with a flow rate of 1.0 mL/min.[7] This flow rate provides a good balance between analysis time and separation efficiency. While some methods use elevated temperatures to improve peak shape, ambient conditions are sufficient for this robust method and simplify the experimental setup.[8][9]
Detailed Application Protocol
This section provides a step-by-step protocol for the separation of Rivaroxaban and Impurity A.
Equipment and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (Agilent 1200 series or equivalent).[1]
-
Chromatographic Column: Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm) or equivalent.[2][7]
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (H₃PO₄) (Analytical Grade)
-
Ultrapure Water (Milli-Q® or equivalent)
-
-
Reference Standards:
-
Rivaroxaban Reference Standard (Purity ≥99%)
-
Rivaroxaban Impurity A Reference Standard
-
Solution Preparation
-
Mobile Phase (Aqueous Component): 25 mM Potassium Phosphate Buffer, pH 2.9
-
Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of ultrapure water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH of the solution to 2.9 ± 0.05 using Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Final Composition): Acetonitrile / Buffer (30:70, v/v)
-
Carefully mix 300 mL of HPLC-grade Acetonitrile with 700 mL of the prepared 25 mM Potassium Phosphate Buffer (pH 2.9).
-
Degas the final mobile phase by sonication or helium sparging for 15-20 minutes.
-
-
Diluent: Acetonitrile / Water (70:30, v/v)
-
Mix 700 mL of HPLC-grade Acetonitrile with 300 mL of ultrapure water. This mixture is used for preparing standard and sample solutions.[2]
-
-
Standard Stock Solution (Rivaroxaban & Impurity A)
-
Accurately weigh about 25 mg of Rivaroxaban Reference Standard and 25 mg of Rivaroxaban Impurity A Reference Standard into separate 50 mL volumetric flasks.
-
Add approximately 35 mL of diluent to each flask and sonicate for 10-15 minutes to dissolve.
-
Allow the solutions to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
System Suitability Test (SST) Solution
-
Transfer an appropriate volume of the Rivaroxaban and Impurity A stock solutions into a single volumetric flask to obtain a final concentration of approximately 0.15% of Impurity A relative to the Rivaroxaban concentration (e.g., 500 µg/mL Rivaroxaban and 0.75 µg/mL Impurity A).
-
Dilute to volume with the diluent.
-
-
Sample Solution (Test Preparation)
-
Accurately weigh a quantity of the Rivaroxaban bulk drug substance equivalent to 50 mg and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with the diluent and mix. This yields a nominal concentration of 500 µg/mL.
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.9) (30:70, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Elution Mode | Isocratic[7] |
| Column Temperature | Ambient |
| Detection | UV at 249 nm[7] |
| Injection Volume | 15 µL[7] |
| Run Time | Approximately 20 minutes |
Analysis Workflow
The logical flow of the analytical procedure is outlined in the diagram below.
Caption: Experimental workflow from preparation to reporting.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the diluent (blank) to ensure no interfering peaks are present. Following this, inject the System Suitability Test (SST) solution in replicate (n=5). The system is deemed ready for analysis only if the SST criteria are met.
-
Sample Analysis: Inject the prepared sample solution.
System Suitability and Data Interpretation
To ensure the validity of the analytical results, the following system suitability parameters must be met.
| Parameter | Acceptance Criteria |
| Resolution (Rivaroxaban & Impurity A) | ≥ 2.0 |
| Tailing Factor (Rivaroxaban Peak) | ≤ 2.0 |
| Theoretical Plates (Rivaroxaban Peak) | ≥ 2000 |
| %RSD for Peak Area (n=5) | ≤ 2.0% |
-
Expected Results: Under the specified conditions, Impurity A is expected to elute at a retention time of approximately 9.03 minutes, and Rivaroxaban will elute at approximately 12.20 minutes, ensuring clear separation.[7]
-
Quantification: The amount of Impurity A in the sample can be calculated using the area normalization method (Area %).
% Impurity A = (Area of Impurity A Peak / Sum of All Peak Areas) * 100
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, robust, and highly suitable for the separation and quantification of Rivaroxaban from its enantiomeric Impurity A. The rationale for each parameter has been scientifically grounded, providing users with a deep understanding of the method's mechanics. By adhering to the detailed protocol and system suitability criteria, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control and stability testing, ensuring the purity and safety of Rivaroxaban products.
References
-
Srinivasrao V, Girase YN, DiptiSoni (2018) Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochem 4(1):1-6. [Link]
-
Al-Aani, H., Al-Mousawy, J., Al-Majidi, Y., & Al-Khafaji, K. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers in Chemistry. [Link]
-
Al-Aani, H., Al-Mousawy, J., Al-Majidi, Y., & Al-Khafaji, K. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules, 29(9), 2110. [Link]
-
Joveva, S., Stafilov, T., & Stefova, M. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Acta Chromatographica, 36(4). [Link]
-
PubChem. (n.d.). Rivaroxaban Impurity A hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, A. R., et al. (2022). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Arous, B., et al. (2016). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. [Link]
- CN106896164B - Method for determining rivaroxaban and related substances - Google P
-
Kasad Pinaz A., & K.S. Muralikrishna. (2013). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis, 3(2), 62-65. [Link]
- CN110954603B - Method for determining rivaroxaban and related substances thereof by using high performance liquid chromatography - Google P
-
Patel, S. B., et al. (2015). Stress study and estimation of a potent anticoagulant drug Rivaroxaban by HPLC and UPLC in tablet formulation. Journal of Chemical and Pharmaceutical Research, 7(4), 65-74. [Link]
-
Sankar, G. R., et al. (2014). Rivaroxaban – Analytical Method Development and Validation. PharmaTutor. [Link]
-
Panda, S. S., et al. (2024). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Analytical Science and Technology. [Link]
-
Journal of Bio Innovation. (2023). A review on analytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. [Link]
-
SynZeal. (n.d.). Rivaroxaban EP Impurity A. [Link]
Sources
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 5. japsonline.com [japsonline.com]
- 6. jbino.com [jbino.com]
- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Technical Application Note: Structural Elucidation of Rivaroxaban Impurity A Hydrochloride via 1H-NMR
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Rivaroxaban. It addresses the specific characterization of the Aminomethyl Precursor Hydrochloride , often designated in vendor catalogs and specific synthesis pathways as Impurity A Hydrochloride (distinct from the EP Impurity A, which is the R-enantiomer).[1]
H-NMR) Analyte: Rivaroxaban Aminomethyl Precursor HCl (Impurity A HCl) Cas No: 898543-06-1 (HCl salt)[1][2]Abstract & Scope
In the synthesis and quality control of Rivaroxaban (an oral Factor Xa inhibitor), the Aminomethyl Precursor (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride) is a critical intermediate and a potential process-related impurity.[1][2][3] While the European Pharmacopoeia (EP) designates the R-enantiomer as Impurity A, the hydrochloride salt form discussed here corresponds to USP Related Compound A .[1][2]
This guide provides a validated protocol for the structural confirmation of this hydrochloride salt using 400 MHz (or higher)
Chemical Context & Identity
Understanding the structural origin of the impurity is prerequisite to accurate assignment.[1][2]
-
Chemical Name: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride.[1][2][3][4][5]
-
Molecular Formula:
[2][5][6] -
Role: Key intermediate.[1][2][7] It is the nucleophile that reacts with 5-chlorothiophene-2-carbonyl chloride to form the final Rivaroxaban API.[1][2][3]
-
Salt Form Significance: The hydrochloride salt protonates the primary amine (
), causing a significant downfield shift of the adjacent methylene protons compared to the free base.[1][2]
Structural Workflow Diagram
The following diagram illustrates the structural components and the specific NMR-active regions targeted in this protocol.
Caption: Structural segmentation of the impurity for NMR analysis. The primary amine (Region D) is the key differentiator from the final API.[2]
Experimental Protocol
Sample Preparation
The hydrochloride salt is highly polar.[1][2] DMSO-d6 is the mandatory solvent; the salt is insoluble in
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (Tetramethylsilane) v/v.[1][2][3]
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>15 mg) may cause viscosity broadening of the ammonium signals.[2]
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Handling: The salt is hygroscopic.[1][2] Prepare samples in a desiccated environment to minimize water peaks (~3.33 ppm) which can obscure the key methylene signal adjacent to the amine.[2]
Instrument Parameters
-
Field Strength:
400 MHz (Recommended for resolution of the oxazolidinone multiplets).[1][2] -
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1):
1.0 s (Ensure integration accuracy for aromatic protons).
Data Analysis & Assignments[1][2][3][10]
The spectrum of Impurity A HCl is characterized by four distinct zones. The absence of the thiophene signals (present in Rivaroxaban) and the presence of the broad ammonium signal are the primary confirmation criteria.[1][2]
Summary of Chemical Shifts (DMSO-d6)
| Region | Assignment | Multiplicity | Integral | J-Coupling (Hz) | |
| Amine | 8.30 – 8.60 | Broad Singlet | 3H | Exchangeable | |
| Aromatic | Phenyl (H-2', H-6') | 7.56 | Doublet (d) | 2H | |
| Aromatic | Phenyl (H-3', H-5') | 7.41 | Doublet (d) | 2H | |
| Oxazolidinone | H-5 (Chiral Methine) | 4.92 – 4.98 | Multiplet (m) | 1H | Complex |
| Oxazolidinone | H-4a (Ring | 4.20 – 4.25 | Triplet/Multiplet | 1H | Overlaps |
| Morpholinone | Ring | 4.19 | Singlet (s) | 2H | Diagnostic |
| Morpholinone | Ring | 3.96 – 3.98 | Multiplet (m) | 2H | - |
| Oxazolidinone | H-4b (Ring | 3.84 – 3.88 | dd | 1H | |
| Morpholinone | Ring | 3.70 – 3.72 | Multiplet (m) | 2H | - |
| Side Chain | 3.20 – 3.30 | Broad Multiplet | 2H | Often on |
Detailed Signal Interpretation
A. The Ammonium Terminus (Critical Identification)
The hydrochloride salt forms a primary ammonium group (
-
Validation: Add 1 drop of
to the tube and shake.[1][2] This signal must disappear (deuterium exchange). -
Differentiation: In the final Rivaroxaban molecule, this region contains a sharp triplet (
) for the amide at ~8.9 ppm, but the thiophene protons would also be present.[1]
B. The Morpholinone Ring
The morpholinone ring is stable and provides a "fingerprint" singlet.[1][2]
-
The isolated methylene group between the nitrogen and the carbonyl (
) appears as a sharp singlet at ~4.19 ppm .[1][2][3] -
This singlet often overlaps with one of the oxazolidinone ring protons.[1][2] Integration of this region (3.8 – 4.3 ppm) is crucial.[2]
C. The Oxazolidinone Core
This ring system is rigid and chiral, creating a complex splitting pattern.
-
H-5 (Chiral Center): The most downfield aliphatic signal (~4.95 ppm).[1][2] It couples to the two H-4 protons and the two side-chain methylene protons.[1][2][3]
-
H-4a/H-4b: These are diastereotopic. One appears around 4.2 ppm (overlap with morpholinone) and the other is distinct at ~3.86 ppm (doublet of doublets).[2]
D. The Phenyl Linker
The 1,4-disubstituted phenyl ring shows a classic AA'BB' system , appearing as two "roofed" doublets at 7.56 and 7.41 ppm.[1]
-
Shift Logic: The electron-donating nature of the morpholinone nitrogen and the oxazolidinone nitrogen creates this specific shielding pattern.[1][2][3]
Quality Control & System Suitability
To ensure the reliability of this protocol for regulatory submissions (e.g., ANDA), the following criteria must be met:
-
Solvent Purity: No extraneous peaks in the 0–10 ppm region (except solvent residual at 2.50 ppm and water at 3.33 ppm).[1][2]
-
Resolution: The split between the phenyl doublets (7.56/7.41 ppm) must be baseline resolved.
-
Water Management: The water peak must not obscure the side-chain methylene signal at ~3.25 ppm.[1][2] If obscured, use the integration of the Ammonium signal (8.3 ppm) as a proxy for the side chain count.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Missing signal at 8.3 ppm | Sample is free base, not HCl salt. | Acidify with 1 eq. of DCl or confirm salt stoichiometry. |
| Broad/Shifting peaks | High water content or concentration effects.[1][2] | Dry sample; reduce concentration to <10 mg/0.6 mL.[1][2] |
| Extra peaks at 7.0 & 7.7 ppm | Presence of Thiophene acid impurity.[1][2] | Check for 5-chlorothiophene-2-carboxylic acid (Impurity A EP).[1][2][3][8] |
References
-
United States Pharmacopeia (USP) . Rivaroxaban Monograph: Related Compound A. USP-NF Online.[1][2][3][9] (Accessed 2023).[1][2][9] Link[2]
-
LGC Standards . Rivaroxaban Impurity A Hydrochloride Data Sheet. (Product Code: MM3629.01).[1][2] Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 16037077: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride.[1][2][3][4] Link[2]
-
D. R. Patel et al. "Synthesis and Characterization of Rivaroxaban and its Impurities."[1][2] Journal of Chemical and Pharmaceutical Research, 2016. (Verifies NMR shifts for the amine intermediate).
Sources
- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]
- 2. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 3. 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 4. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-[4-[(5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride [lgcstandards.com]
- 6. Rivaroxaban impurity A (EP) - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. content.labmix24.com [content.labmix24.com]
Application Note: A Rapid, Stability-Indicating UPLC Method for the Comprehensive Analysis of Rivaroxaban and its Impurities
Abstract
This application note details a robust, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method for the rapid detection and quantification of Rivaroxaban and its process-related and degradation impurities. Rivaroxaban, a direct Factor Xa inhibitor, requires stringent quality control to ensure patient safety and therapeutic efficacy.[1][2] Impurities can arise during synthesis, formulation, or storage and must be monitored according to international regulatory standards.[1][3] This method leverages the power of UPLC technology, utilizing sub-2 µm particle columns to achieve superior resolution, heightened sensitivity, and a significantly reduced analysis time compared to traditional HPLC methods.[4][5] The developed protocol is demonstrated to be specific, precise, and stability-indicating, making it an invaluable tool for quality control laboratories, formulation development, and stability testing programs in the pharmaceutical industry.
Introduction: The Rationale for UPLC in Rivaroxaban Impurity Profiling
Rivaroxaban (C₁₉H₁₈ClN₃O₅S) is a potent oral anticoagulant widely prescribed for the prevention and treatment of thromboembolic disorders.[2] The complexity of its chemical structure, featuring an oxazolidinone core and a single chiral center, presents challenges in manufacturing and storage, potentially leading to the formation of various impurities.[1][6][7] These impurities, which can include synthetic by-products, degradation products, and enantiomers, must be meticulously controlled to comply with regulatory guidelines set by bodies like the International Council for Harmonisation (ICH).[3][8]
Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often suffer from long run times, which can create bottlenecks in high-throughput environments such as manufacturing quality control. Ultra-Performance Liquid Chromatography (UPLC) addresses this challenge directly. By employing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver dramatic gains in efficiency, sensitivity, and speed.[4][5][9] This translates to:
-
Faster Analysis: Run times can be reduced by up to 10-fold compared to HPLC, increasing sample throughput.
-
Enhanced Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities from the main active pharmaceutical ingredient (API) peak.
-
Improved Sensitivity: Taller, more concentrated peaks lead to lower limits of detection (LOD) and quantitation (LOQ), which is critical for monitoring trace-level impurities.[5]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant cost savings and a more environmentally friendly "green" analytical approach.[9]
This document provides a complete protocol for a UPLC method designed for the rapid and effective separation of Rivaroxaban from its known impurities, grounded in the principles of analytical procedure development and validation outlined by ICH Q2(R2) and Q14 guidelines.[10][11]
Experimental Design and Methodology
Materials and Reagents
-
Reference Standards: USP Rivaroxaban RS, USP Rivaroxaban Related Compound B RS, USP Rivaroxaban Related Compound D RS, and other relevant impurity standards.
-
Solvents: Acetonitrile (UPLC/MS Grade), Methanol (UPLC/MS Grade).
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (H₃PO₄, 85%, ACS Grade).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Instrumentation and Chromatographic Conditions
The method was developed on a Waters ACQUITY UPLC H-Class System equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector. Data was acquired and processed using Empower 3 software.
Table 1: Optimized UPLC Method Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 250 nm |
| Total Run Time | 8.0 minutes |
Table 2: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| Initial | 0.40 | 70.0 | 30.0 | 6 |
| 5.00 | 0.40 | 30.0 | 70.0 | 6 |
| 6.00 | 0.40 | 30.0 | 70.0 | 6 |
| 6.10 | 0.40 | 70.0 | 30.0 | 6 |
| 8.00 | 0.40 | 70.0 | 30.0 | 6 |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.22 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Rivaroxaban Standard Stock Solution (0.5 mg/mL): Accurately weigh and transfer about 25 mg of USP Rivaroxaban RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of USP Rivaroxaban RS and 0.5 µg/mL each of key USP Rivaroxaban Related Compounds (e.g., B, D, G, J) in diluent.[12] This solution is critical for verifying the system's performance.
-
Sample Preparation (Drug Substance): Prepare a solution of the Rivaroxaban API at a concentration of 0.5 mg/mL in diluent, following the procedure for the Standard Stock Solution.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 10 Rivaroxaban tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Rivaroxaban and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.
-
Protocol: Ensuring a Self-Validating System
The trustworthiness of any analytical method hinges on its consistent and reliable performance.[10][13] A System Suitability Test (SST) is performed before any sample analysis to confirm that the entire system—including the instrument, column, and reagents—is operating correctly and is fit for the intended purpose.[14][15]
System Suitability Testing Protocol
-
Equilibrate the UPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Make one blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the System Suitability Solution (SSS) five times consecutively (n=5).
-
Analyze the resulting chromatograms and calculate the SST parameters.
-
The system is deemed suitable for analysis only if all acceptance criteria listed in Table 3 are met. If any parameter fails, investigate the cause, perform corrective action, and repeat the SST until all criteria are satisfied.[15]
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Causality & Purpose |
| Repeatability (%RSD) | NMT 2.0% for the peak area of Rivaroxaban from five replicate injections. | Demonstrates the precision and reproducibility of the injector and detector, ensuring that variations in results are not due to system inconsistency.[14] |
| Tailing Factor (T) | NMT 1.5 for the Rivaroxaban peak. | Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, which can compromise peak integration and resolution.[15] |
| Theoretical Plates (N) | NLT 10,000 for the Rivaroxaban peak. | A measure of column efficiency. High plate counts are indicative of sharp peaks and good separation power, a key advantage of UPLC technology.[15] |
| Resolution (Rs) | NLT 2.0 between Rivaroxaban and the nearest eluting impurity peak. | This is the most critical parameter, confirming that the method can adequately separate the analyte of interest from potential contaminants, ensuring accurate quantification of impurities.[14] |
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final data reporting.
Sources
- 1. Blog Details [chemicea.com]
- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. goldncloudpublications.com [goldncloudpublications.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. database.ich.org [database.ich.org]
- 12. phenomenex.com [phenomenex.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Improving resolution between Rivaroxaban and Impurity A peaks
Subject: Resolution Improvement (Rivaroxaban vs. Impurity A)
🔬 Triage: Define Your "Impurity A"
Before troubleshooting, we must validate your definitions. In Rivaroxaban analysis, "Impurity A" refers to two completely different molecules depending on whether you are following Pharmacopeial standards (EP/USP) or specific academic literature.
| Definition Source | Identity of Impurity A | Separation Mode Required |
| EP / USP (Official) | (R)-Enantiomer of Rivaroxaban | Chiral HPLC (Amylose/Cellulose columns) |
| Literature / In-House | 5-chlorothiophene-2-carboxylic acid (Precursor) or Hydrolysis Product | RP-HPLC (C18 / C8 columns) |
⚠️ CRITICAL WARNING: You cannot separate the EP Impurity A (Enantiomer) from Rivaroxaban using a standard C18 column. They have identical physical properties in an achiral environment. If you are using a C18 column and seeing a "shoulder" or co-elution, you are likely seeing a different impurity (e.g., Impurity G or a precursor), or you are using the wrong method entirely.
📘 Module 1: Troubleshooting Chiral Resolution (EP/USP Standard)
Scenario: You are using a Chiral column (e.g., Chiralpak AD, Lux Amylose-1) and the resolution (
❓ FAQ 1: My resolution is dropping. What is the primary driver for Chiral selectivity?
Answer: Temperature and Mobile Phase Composition.[1] Unlike RP-HPLC, where hydrophobicity drives separation, Chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the stationary phase selector. This process is entropy-driven.
-
The Fix: Lower the column temperature.
-
Why? Lower temperatures (e.g., reducing from 30°C to 20°C or 15°C) increase the stability of the analyte-selector complex, often significantly boosting resolution (
) at the cost of slightly higher backpressure.
-
-
Protocol: Decrease temperature in 5°C increments. Do not go below 10°C to avoid mobile phase viscosity issues.
❓ FAQ 2: The peaks are tailing, causing them to merge at the baseline.
Answer: This is often a Sample Solvent Mismatch or Column History issue. Rivaroxaban has poor solubility in alcohols but high solubility in DMSO/DMF. If you inject a sample dissolved in 100% DMSO onto a Chiral column running Acetonitrile/Methanol, the strong solvent (DMSO) acts as a "bullet," carrying the analyte through the column and destroying the peak shape.
-
The Fix: Match the sample diluent to the mobile phase as closely as possible.
-
Protocol:
-
Dissolve the stock in a minimum volume of DMSO.
-
Dilute at least 1:10 with the Mobile Phase (e.g., Acetonitrile).
-
Ensure the injection volume is low (< 10 µL).
-
❓ FAQ 3: Can I change the mobile phase modifier?
Answer: Yes. The EP method typically uses Acetonitrile or a Hexane/Ethanol mix.
-
Switching Alcohols: Changing from Methanol to Ethanol (or Isopropanol) alters the steric environment of the chiral selector.
-
Acetonitrile Mode: Pure Acetonitrile (polar organic mode) is often used for Rivaroxaban. Adding 5-10% Methanol can sometimes sharpen peaks but might reduce retention time.
📙 Module 2: Troubleshooting RP-HPLC Resolution (Literature/Precursor)
Scenario: You are using a C18 column for "Related Substances" and a peak (likely the acid precursor or an intermediate often mislabeled as 'A' in internal methods) is co-eluting with Rivaroxaban.
❓ FAQ 4: The precursor (Acid) is merging with the Main Peak.
Answer: This is a pH Control issue. The precursor (5-chlorothiophene-2-carboxylic acid) has a pKa of approx 3.5. Rivaroxaban is neutral/weakly basic.
-
Low pH (pH 2.0 - 2.5): The acid is protonated (neutral) and retains longer, potentially moving it into the Rivaroxaban peak or eluting just after.
-
Mid pH (pH 4.5 - 5.5): The acid is ionized (negative) and elutes very early (near the void volume), completely clearing the Rivaroxaban window.
-
The Fix: Raise the pH to 4.5 - 5.0 (if your column permits). This forces the acidic impurity to elute early, maximizing resolution from the neutral Rivaroxaban.
-
Caution: Ensure your C18 column is stable at this pH.
❓ FAQ 5: I see a "Ghost Peak" interfering with integration.
Answer: This is frequently "Gradient Ghosting" from the aqueous buffer.
-
The Fix: Use a "Gradient Blank" injection. If the peak appears in the blank, it is an impurity in your Mobile Phase A (Buffer).
-
Protocol: Filter aqueous buffers through 0.22 µm filters and use HPLC-grade salts.
📊 Visual Troubleshooting Logic
The following diagram outlines the decision process for resolving Rivaroxaban peak issues.
Caption: Decision matrix for identifying the correct resolution strategy based on impurity definition and column selection.
🧪 Validated Experimental Protocols
Protocol A: Temperature Optimization (Chiral Mode)
Objective: Increase
-
Baseline: Equilibrate Chiralpak AD-H (or equivalent) at 30°C with Acetonitrile:Methanol (90:10). Flow: 1.0 mL/min.[1]
-
Step Down: Reduce column oven temperature to 25°C. Allow 20 column volumes (approx 40 mins) to equilibrate.
-
Inject: Inject System Suitability Solution. Calculate
. -
Iterate: If
, reduce to 20°C, then 15°C. -
Limit: Do not exceed system pressure limits (viscosity increases at low T).
Protocol B: pH Screening (RP-HPLC Mode)
Objective: Separate Acidic Precursor from Rivaroxaban.
-
Preparation: Prepare three mobile phase buffers (10mM Phosphate): pH 2.5, pH 4.5, pH 6.0.
-
Run: Execute the standard gradient with each buffer.
-
Observation:
-
pH 2.5: Acidic impurity elutes late (near Rivaroxaban).
-
pH 4.5+: Acidic impurity shifts to solvent front (high resolution).
-
-
Selection: Choose the pH that places the impurity in a "quiet" baseline region.
📊 Data Summary: Common Impurity Parameters
| Impurity Name | Type | Relative Retention (C18) | Critical Resolution Factor |
| Impurity A (EP) | Enantiomer | 1.00 (Co-elutes) | Chiral Selector & Temperature |
| Impurity D | Chemical | ~0.8 - 0.9 | Gradient Slope |
| Impurity G | Degradant | ~0.9 - 1.1 | Column Selectivity (Phenyl-Hexyl vs C18) |
| Precursor Acid | Synthesis | pH Dependent | Mobile Phase pH |
🔗 References
-
European Pharmacopoeia (Ph.[2] Eur.). (2024). Monograph 2932: Rivaroxaban. European Directorate for the Quality of Medicines & HealthCare.
-
U.S. Pharmacopeia (USP). (2024). Rivaroxaban Monograph: Organic Impurities. USP-NF.
-
Phenomenex. (2023). Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Technical Note TN-1359.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154726384: Rivaroxaban Impurity A hydrochloride.[3]
-
Rao, W., et al. (2023).[4] Development and validation of a stability-indicating RP-HPLC method for the determination of fifteen impurities in rivaroxaban. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]
- 3. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Troubleshooting peak tailing of Rivaroxaban Impurity A hydrochloride
Topic: Troubleshooting Peak Tailing of Rivaroxaban Impurity A Hydrochloride
Executive Summary & Chemical Context
User Alert: There is a critical nomenclature distinction required before troubleshooting.
-
Pharmacopeial Impurity A (EP/USP): Typically refers to 5-chlorothiophene-2-carboxylic acid. This is an acidic molecule.
-
Your Target (Hydrochloride): The specification of a "Hydrochloride" salt confirms you are analyzing a basic amine , likely the aminomethyl intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one).
The Core Problem: Hydrochloride salts of basic impurities exhibit peak tailing primarily due to secondary silanol interactions . The protonated amine (
Diagnostic Workflow (Interactive Decision Tree)
Before altering your method, use this logic flow to identify the root cause.
Figure 1: Decision matrix for diagnosing peak tailing in basic pharmaceutical impurities.
Technical Troubleshooting Guide
Scenario A: The "Silanol Trap" (Most Likely)
Mechanism: At pH 3.5–7.0, approximately 50% of surface silanols are ionized (
Protocol 1: Mobile Phase Optimization
-
Acidification: Lower the mobile phase pH to 2.0 – 2.5 .
-
Why: At pH < 2.5, silanols are protonated (
) and neutral, eliminating the cation-exchange site. -
Reagent: Use Phosphate buffer (20-50 mM) adjusted with Orthophosphoric acid.
-
-
Chaotropic Additives (If pH adjustment fails):
-
Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your impurity passes through unhindered.
-
Caution: TEA permanently alters the column; dedicate this column to this method.
-
Scenario B: Sample Solvent Mismatch
Mechanism: Dissolving the HCl salt in 100% Methanol or Acetonitrile while using a high-aqueous initial mobile phase causes "precipitation" or "breakthrough" at the column head.
Protocol 2: Diluent Adjustment
-
Prepare the sample diluent to match the initial mobile phase composition (e.g., 90% Buffer : 10% ACN).
-
If solubility is an issue, maintain the organic ratio but ensure the pH of the diluent matches the mobile phase.
Scenario C: Column Aging or Selection
Mechanism: Older columns lose their "end-capping" (the protective group blocking silanols), exposing the silica.
Protocol 3: Column Selection Criteria
-
Recommended: Use "Base-Deactivated" (BDS) or sterically protected columns.
-
Examples: Agilent Zorbax SB-C18 (StableBond), Waters XBridge (Hybrid particle), or GL Sciences Inertsil ODS-3V.
-
-
Avoid: Standard un-capped silica columns or columns previously used for ion-pairing methods.
Comparative Data: Solution Efficacy
| Variable | Condition Causing Tailing | Optimized Condition | Expected Tailing Factor ( |
| pH | 4.0 - 6.0 (Silanols Active) | 2.0 - 2.8 (Silanols Suppressed) | < 1.3 |
| Buffer Conc. | 10 mM (Weak shielding) | 25 - 50 mM (High ionic strength) | < 1.5 |
| Additive | None | 5 mM Hexanesulfonate (Ion Pair) | < 1.2 |
| Column | Traditional C18 | Hybrid / End-capped C18 | < 1.2 |
Frequently Asked Questions (FAQ)
Q1: Can I use Ion-Pairing reagents like Sodium Hexanesulfonate? A: Yes. Since Impurity A HCl is cationic, adding an anionic surfactant (Hexanesulfonate) forms a neutral ion pair, significantly improving peak shape. However, this equilibrates slowly and makes the column unusable for other methods.
Q2: Why does the Pharmacopeia (USP/EP) method use a specific buffer? A: Many Rivaroxaban monographs utilize a buffer around pH 4.5–5.0 with surfactants. If you are deviating from this, ensure you re-validate. If you are using the USP method and still see tailing, your column end-capping may be hydrolyzed. Replace the column.
Q3: The peak is splitting, not just tailing. Is this the same issue? A: No. Splitting usually indicates a blocked frit (physical obstruction) or solvent mismatch (sample solvent too strong). Try reverse-flushing the column (if allowed by manufacturer) or diluting the sample with water/buffer.
References
-
Srinivasrao, V., et al. (2018).[1] Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry. Link
-
Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Technical Guide.[3] Link
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Application Note. Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Cures. Technical Support. Link
-
Waters Corporation. Creating Greener HPLC Methods: Rivaroxaban Case Study. Application Note. Link
Sources
User Guide: Overcoming Solubility Barriers with Rivaroxaban Impurity A HCl
Technical Support Center: Rivaroxaban Impurity Standards Topic: Troubleshooting Solubility & Handling of Rivaroxaban Impurity A HCl
Identity Verification: The "Impurity A" Nomenclature Trap
Before attempting dissolution, you must verify the chemical identity of your standard. "Impurity A" refers to completely different molecules depending on the pharmacopoeia (USP vs. EP) or vendor catalog.
CRITICAL CHECK: Match the CAS number on your vial to the table below.
| Nomenclature | Chemical Identity | CAS Number | Nature | Solubility Risk |
| USP Related Compound A | 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | Amine (Base) | Precipitates in High pH |
| EP Impurity A | 5-chlorothiophene-2-carboxylic acid | 865479-71-6 | Acid | Precipitates in Low pH |
| "Impurity A HCl" (Vendor Variant) | Often refers to the Open-Ring Hydrolytic Degradant or the Amine HCl salt | 931117-61-2 | HCl Salt | Common Ion Effect |
Note: This guide specifically addresses the HCl Salt forms (USP A-HCl or Open-Ring HCl), which present unique "Salt-Break" precipitation issues.
The Solubility Paradox: Why Your Standard is Precipitating
Researchers often encounter precipitation when diluting the HCl salt stock into the mobile phase. This is governed by two mechanisms:[1][2][3][4][5][6]
Mechanism A: The "Salt-Break" Effect (pH Mismatch)
Rivaroxaban Impurity A HCl is a salt.[5] It relies on the ionized form to stay in solution.
-
The Error: Diluting the HCl salt into a neutral or basic buffer (pH > 6.0).
-
The Result: The salt deprotonates, reverting to the hydrophobic free base.
-
The Fix: Maintain acidic conditions (pH < 4.0) in the diluent.[4][7][8]
Mechanism B: The Common Ion Effect
-
The Error: Dissolving the HCl salt directly into a buffer containing high concentrations of Chloride ions (e.g., NaCl or KCl) or high molarity acids (1N HCl).
-
The Result: The solubility product (
) is exceeded due to excess ions, forcing the salt out of solution. -
The Fix: Use organic-rich diluents initially, or buffers with non-chloride counterions (e.g., Phosphate, Formate).
Visualization: Troubleshooting Decision Tree
The following logic flow details the correct solvent selection based on your specific impurity type.
Caption: Decision tree for selecting the correct dissolution medium based on the chemical nature (Acid vs. Base/Salt) of the Rivaroxaban impurity.
Step-by-Step Preparation Protocol
Objective: Prepare a stable 0.5 mg/mL Stock Solution of Rivaroxaban Impurity A HCl.
Reagents Required:
-
Solvent A: DMSO (Dimethyl Sulfoxide) - Spectroscopic Grade
-
Solvent B: Methanol (HPLC Grade)
-
Diluent: Mobile Phase A (e.g., 0.1% Formic Acid in Water)
Protocol:
-
Weighing: Accurately weigh 5.0 mg of the Impurity A HCl standard into a 10 mL volumetric flask.
-
Tip: Do not use a plastic weigh boat; static can cause loss of the fine salt powder. Use a glass weighing funnel.
-
-
Primary Dissolution (The "Wetting" Step):
-
Add 0.5 mL of DMSO .
-
Swirl gently. The salt should dissolve almost instantly.
-
Why DMSO? It disrupts the crystal lattice of the salt more effectively than cold methanol and prevents "clumping."
-
-
Secondary Dilution:
-
Add 4.5 mL of Methanol .
-
Sonicate for 30 seconds.
-
Result: You now have a 1 mg/mL intermediate stock in 10:90 DMSO:MeOH.
-
-
Final Dilution (To Working Concentration):
-
Dilute to volume with Mobile Phase A (Acidic Buffer).
-
Crucial: Ensure your Mobile Phase A has a pH < 4.[9]0. If your method uses a neutral buffer, do not dilute the stock until immediately before injection, or use the "Sandwich Injection" technique.
-
Troubleshooting FAQs
Q1: My impurity peak is splitting. Is this a solubility issue? A: Likely, yes. If you dissolved the standard in 100% DMSO or Methanol and injected a large volume (e.g., >10 µL) into a high-aqueous mobile phase, the "Solvent Strength Mismatch" causes the analyte to precipitate at the head of the column.
-
Fix: Match the diluent of your final working standard to the starting mobile phase composition (e.g., 90% Water / 10% ACN).
Q2: Can I use Acetonitrile (ACN) instead of Methanol? A: For HCl salts, Methanol is superior . HCl salts are often sparingly soluble in aprotic solvents like ACN but dissolve well in protic solvents like Methanol. Using 100% ACN often results in a fine, invisible suspension that clogs injectors.
Q3: The standard dissolves but precipitates after 24 hours. Why? A: This is likely Salt Disproportionation . Over time, if the solution absorbs CO2 or interacts with glass surfaces (leaching alkali), the pH can drift, causing the free base to crash out.
-
Fix: Store stock solutions in amber silanized vials at 4°C. Always re-sonicate before use.
References & Grounding
-
SynZeal Research Chemicals. (2024). Rivaroxaban EP Impurity A and HCl Salt Variants. Retrieved from
-
European Pharmacopoeia (Ph. Eur.). Rivaroxaban Monograph 2932. Strasbourg, France: EDQM. (Defines Impurity A as 5-chlorothiophene-2-carboxylic acid).[10]
-
United States Pharmacopeia (USP). Rivaroxaban Monograph: Related Compound A. Rockville, MD: USP. (Defines Related Compound A as the amine precursor).
-
PubChem. (2024). Compound Summary: 4-(4-aminophenyl)morpholin-3-one (USP Related Compound A). National Library of Medicine. Retrieved from
-
Chromatography Online. (2024). Handling HCl Salt Standards for HPLC Analysis. Retrieved from
Sources
- 1. uprm.edu [uprm.edu]
- 2. wjpls.org [wjpls.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 6. sandoopharma.com [sandoopharma.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Mobile Phase pH for Rivaroxaban Impurity Separation
Introduction: The Role of pH in Rivaroxaban Analysis
Optimizing the mobile phase pH for Rivaroxaban (Xarelto) is a critical step in establishing a robust stability-indicating method. While Rivaroxaban itself is a chemically stable, neutral-to-weakly-basic compound (containing a morpholinone group), its impurity profile—specifically hydrolytic degradants and synthetic precursors—is highly sensitive to pH.
Critical Technical Distinction: Defining "Impurity A"
Before proceeding, you must verify which definition of "Impurity A" your protocol references, as this dictates the separation strategy:
-
Scenario 1: EP Impurity A (The Enantiomer)
-
Scenario 2: Chemical Impurities (Precursors/Degradants)
-
Context: In many generic method development (and USP Related Compound) contexts, "Impurity A" or co-eluting species often refer to 5-chlorothiophene-2-carboxylic acid (acidic precursor) or the Ring-Opened Hydrolysis Product .
-
pH Impact:[6][7]Critical. These impurities contain ionizable carboxylic acid groups (pKa ~3.5).
-
This guide focuses on Scenario 2: Using pH to resolve ionizable chemical impurities from the main Rivaroxaban peak on Reversed-Phase (RP-HPLC) columns.
Module 1: The pH-Retention Mechanism
The Chemistry of Separation
Rivaroxaban generally elutes as a neutral species. However, its acidic impurities behave differently based on the mobile phase pH relative to their pKa.
| Compound | Functional Group | Approx.[2][4][5][6][7][8][9][10] pKa | Behavior at pH 2.5 (Acidic) | Behavior at pH 6.0 (Neutral) |
| Rivaroxaban | Morpholinone / Amide | N/A (Neutral/Weak Base) | Neutral. Retains well on C18. | Neutral. Retention remains stable. |
| Acidic Impurity (e.g., Thiophene Acid) | Carboxylic Acid (-COOH) | ~3.5 | Protonated (Neutral). Hydrophobic. Increases retention (moves away from void). | Ionized (COO-). Hydrophilic. Elutes very early (often in void volume). |
| Basic Impurity | Amine | ~9.0 | Ionized (NH3+). Hydrophilic. Elutes faster; potential silanol tailing. | Ionized. Similar behavior, potential peak broadening. |
Why pH 2.9 - 3.0 is the Industry Standard
Most validated methods (including adaptations of USP/EP) utilize a phosphate buffer at pH 2.9 ± 0.1 .
-
Suppression of Ionization: At pH 2.9 (below the pKa of ~3.5), acidic impurities are protonated. This increases their retention factor (
), preventing them from co-eluting with the solvent front or early polar impurities. -
Silanol Masking: Acidic pH suppresses the ionization of residual silanols on the silica column backbone, reducing "tailing" caused by the interaction with the basic nitrogen in the Rivaroxaban morpholine ring.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Loss of Resolution (R < 2.0) for Early Eluting Impurities[8][12]
Q: I am seeing my "Impurity A" (acidic precursor) eluting in the void volume or co-eluting with other polar peaks. My mobile phase is pH 5.5. What is happening?
A: At pH 5.5, the carboxylic acid group on the impurity is fully ionized (deprotonated, anionic). In this state, it is extremely polar and has almost no interaction with the hydrophobic C18 stationary phase, causing it to elute immediately.
Corrective Action:
-
Lower the pH: Adjust your aqueous mobile phase to pH 2.8 – 3.0 .
-
Mechanism: This protonates the acid, restoring its hydrophobicity and shifting its retention time to a safe window (typically 3–5 minutes, depending on flow rate).
-
Buffer Selection: Use Potassium Dihydrogen Phosphate (
) adjusted with Orthophosphoric Acid ( ).
Issue 2: Drifting Retention Times
Q: The retention time of Rivaroxaban is stable, but my impurity peaks are shifting between injections. I adjusted the pH to 3.5.
A: You are working exactly at the pKa of the acidic impurity (~3.5). In this "buffer transition zone," small changes in pH (even ±0.1) cause massive shifts in the ratio of ionized vs. neutral species.
Corrective Action:
-
Rule of Thumb: Always operate at least 2 pH units away from the pKa for robustness.
-
Target: Move to pH 2.5 (fully protonated) or pH 5.5 (fully ionized), though pH 2.5 is preferred for C18 retention. Do not set your method pH at 3.5.
Issue 3: Peak Tailing on the Main Rivaroxaban Peak
Q: My impurity separation is fine, but the main Rivaroxaban peak has a tailing factor > 1.5. Is this a pH issue?
A: Yes, likely due to Secondary Silanol Interactions . Even though Rivaroxaban is not strongly basic, accessible silanols on the column can interact with the polar regions of the molecule.
Corrective Action:
-
Verify pH: Ensure pH is
3.0. Lower pH suppresses silanol ionization ( ). -
Add Modifier: If pH is correct and tailing persists, add 0.5% Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to an "End-capped" column (e.g., L1 packing like Phenomenex Luna C18 or Agilent Zorbax SB-C18).
Module 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway for optimizing mobile phase pH based on observed chromatograms.
Figure 1: Decision tree for troubleshooting Rivaroxaban separations. Blue nodes indicate diagnostic steps; Red/Green nodes indicate corrective actions.
Module 4: Validated Buffer Preparation Protocol
To ensure reproducibility, use this standard preparation for the acidic mobile phase (pH 2.9).
Reagents:
-
Potassium Dihydrogen Phosphate (
) - HPLC Grade -
Orthophosphoric Acid (85%) - HPLC Grade
-
Milli-Q Water (18.2 MΩ)
Protocol:
-
Weighing: Weigh 1.36 g of
into a 1000 mL volumetric flask. -
Dissolution: Add approx. 900 mL of Milli-Q water. Sonicate to dissolve completely.[6][7]
-
pH Adjustment:
-
Place a calibrated pH probe into the solution.[6]
-
Add Orthophosphoric Acid dropwise (typically 0.5 - 1.0 mL) under stirring.
-
Target: pH 2.90 ± 0.05 .
-
-
Filtration: Filter through a 0.45 µm Nylon or PVDF membrane filter.[7]
-
Mobile Phase Mixing:
-
Standard Isocratic Mix: Buffer (pH 2.9) : Acetonitrile (70:30 or 60:40 v/v).
-
Note: High organic content (>50%) may precipitate phosphate salts. Always premix a small aliquot to check compatibility.
-
References
-
Frontiers in Chemistry. (2025). Comprehensive and robust stability-indicating RP-HPLC method for Rivaroxaban: Selection of mobile phase pH. Retrieved from [7]
-
National Institutes of Health (NIH) / PMC. (2024). Optimized and Validated Stability-Indicating RP-HPLC Method for Rivaroxaban Impurities. Retrieved from
-
Phenomenex Technical Notes. (2023). Separation of Rivaroxaban and its Organic Impurities per USP Monograph.[5] Retrieved from
-
PubChem. (2024). Rivaroxaban Impurity A Hydrochloride (Structure & pKa Data). Retrieved from
-
European Pharmacopoeia (Ph. Eur.). Rivaroxaban Monograph: Impurity A Definition.[11] (Reference for enantiomer distinction).
Sources
- 1. store.usp.org [store.usp.org]
- 2. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. phenomenex.com [phenomenex.com]
- 6. ijprems.com [ijprems.com]
- 7. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 8. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Blog Details [chemicea.com]
Technical Support Center: Resolving Co-elution of Rivaroxaban Impurity A and Degradation Products
Welcome to the technical support center for advanced chromatographic analysis of Rivaroxaban. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the complex challenge of separating Rivaroxaban's chiral impurity, Impurity A, from its various degradation products. Co-elution in this context can mask impurities, leading to inaccurate quantification, failed batch releases, and significant delays in development timelines.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of co-elution and present systematic troubleshooting strategies grounded in chromatographic theory and regulatory expectations.
Part 1: Frequently Asked Questions - Understanding the Core Challenge
Q1: What exactly are Rivaroxaban Impurity A and its common degradants?
A1: Understanding the analytes is the first step to resolving their co-elution.
-
Rivaroxaban: The active pharmaceutical ingredient (API), chemically known as (S)-5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)thiophene-2-carboxamide. It is a pure (S)-enantiomer[1].
-
Rivaroxaban Impurity A: This is the (R)-enantiomer of Rivaroxaban[2]. As an enantiomer, it has the same molecular weight, chemical formula, and UV spectrum as the parent drug, but a different three-dimensional arrangement.
-
Degradants: These are substances formed when Rivaroxaban is exposed to stress conditions such as acid, base, or oxidation, as mandated by ICH guidelines for forced degradation studies[1][3]. These degradants are structurally distinct from Rivaroxaban and Impurity A, arising from chemical modifications like hydrolysis or oxidation of the parent molecule[1][4].
Q2: Why is separating Impurity A from Rivaroxaban uniquely challenging compared to separating degradants?
A2: The challenge lies in the fundamental principles of chromatography. Standard reverse-phase HPLC columns, such as C18 or C8, separate molecules based on differences in physicochemical properties like hydrophobicity and polarity. Since enantiomers (Rivaroxaban and Impurity A) have identical properties in an achiral environment, they will behave identically on these columns and elute as a single peak[5].
Therefore, a standard RP-HPLC method cannot separate Rivaroxaban from Impurity A. This separation requires a Chiral Stationary Phase (CSP) , which creates a three-dimensional chiral environment allowing for differential interaction between the two enantiomers[6].
Q3: What are the primary causes of co-elution between Impurity A and a degradant?
A3: Co-elution between Impurity A and a degradant occurs when the chosen analytical method fails to adequately resolve them. This can happen for several reasons:
-
Insufficient Chromatographic Selectivity (α): The most common cause. The mobile phase and stationary phase combination does not provide enough difference in interaction between the degradant and the enantiomers, causing them to elute at or near the same time.
-
Poor Peak Efficiency (N): Broad, poorly formed peaks are more likely to overlap. This can be caused by a deteriorating column, an un-optimized flow rate, or extra-column volume effects[7].
-
Inadequate Retention (k'): If all peaks, including impurities, elute too close to the solvent front (void volume), there is insufficient time for the column to perform the separation[8][9].
-
Method Crossover: A method developed solely for separating degradants on an achiral column may fail when transferred to a chiral column for Impurity A analysis, as the elution order and retention times of the degradants can change dramatically.
Q4: What are the regulatory expectations for controlling these impurities?
A4: Regulatory bodies like the ICH, FDA, and EMA require that analytical methods used for quality control be "stability-indicating"[1][10]. This means the method must be able to accurately measure the API in the presence of all potential impurities, including process-related impurities (like Impurity A) and degradation products[11]. Any co-elution that prevents the accurate quantification of an impurity means the method is not specific and, therefore, not stability-indicating. The method must be validated to prove its specificity[12].
Part 2: Troubleshooting Guide - A Systematic Approach to Resolving Co-elution
When faced with co-elution, a systematic, step-by-step approach is far more effective than random adjustments. The following workflow provides a logical pathway from problem identification to resolution.
Caption: A logical workflow for troubleshooting co-elution issues.
Issue: A peak corresponding to Impurity A shows signs of co-elution with an unknown peak in a stressed (degraded) sample.
Step 1: Confirm Co-elution with Peak Purity Analysis
Before making any changes, you must confirm that you have a co-elution problem.
-
Action: Analyze the stressed sample using an HPLC system equipped with a Photodiode Array (PDA) or Diode Array (DAD) detector.
-
Rationale: A PDA/DAD detector acquires the full UV-Vis spectrum across an entire peak. Peak purity software compares spectra from the upslope, apex, and downslope of the peak. If a spectrally different degradant is co-eluting, the spectra will not be homogenous, and the peak will fail the purity test[11]. Mass Spectrometry (MS) is another definitive tool for identifying multiple components under a single chromatographic peak.
-
Protocol: See Protocol 2: Peak Purity Analysis using a PDA Detector in Part 3.
Step 2: Foundational Method Optimization - Focus on Selectivity (α)
Selectivity is the most powerful factor in the resolution equation and should always be your first area of focus[7]. This step aims to change the fundamental interactions between your analytes and the stationary/mobile phases.
-
Q: Where do I start with optimizing selectivity on my chiral column?
-
A: Change the Organic Modifier. The nature of the organic solvent can profoundly alter elution order. If you are using acetonitrile, develop the method using methanol, and vice versa. Methanol and acetonitrile have different properties (viscosity, polarity, and proton-accepting/donating capabilities) that can change how degradants interact with the chiral stationary phase relative to the enantiomers[13].
-
A: Adjust Mobile Phase pH. This is crucial if your degradants (or the API itself) have ionizable functional groups. A small change in pH can alter the charge state of a molecule, significantly impacting its retention on a reverse-phase column and thus its separation from the neutral enantiomers. Perform a pH screening study (e.g., from pH 2.5 to 6.5) to find the optimal selectivity.
-
A: Screen Different Chiral Stationary Phases. Not all CSPs are created equal. If optimizing the mobile phase on one chiral column (e.g., a polysaccharide-based column) fails, screen other columns with different chiral selectors.
-
Step 3: Fine-Tuning - Optimize Retention (k') and Efficiency (N)
If selectivity adjustments have not fully resolved the peaks, you can fine-tune the separation by optimizing retention and efficiency.
-
Q: My peaks are still too close. What's next?
-
A: Adjust Mobile Phase Strength to Increase Retention (k'). If co-eluting peaks are emerging too early (k' < 1), there isn't enough interaction with the stationary phase for a good separation. Weaken the mobile phase by decreasing the percentage of the organic modifier. This increases the retention time of all compounds, providing more opportunity for the column to resolve them[8][9].
-
A: Lower the Flow Rate to Improve Efficiency (N). Reducing the flow rate generally increases the number of theoretical plates (N), resulting in sharper, narrower peaks that are easier to resolve. This comes at the cost of longer run times[14].
-
A: Increase Column Temperature to Improve Efficiency (N) and Alter Selectivity. Raising the column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency). It can also subtly change selectivity, sometimes resolving difficult peak pairs[7][14]. Be mindful of the thermal stability of your analytes and the column's operating limits.
-
Part 3: Advanced Protocols & Data
Protocol 1: Forced Degradation Study Workflow (ICH Guideline)
This protocol is essential for generating the degradant-rich samples needed for developing a stability-indicating method.
-
Preparation: Prepare separate solutions of Rivaroxaban in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 4-8 hours[10].
-
Base Hydrolysis: Add 1 M NaOH and heat at 80°C for 4-8 hours[10].
-
Oxidative Degradation: Add 5% H₂O₂ and keep at 40°C for 4 hours[10].
-
Thermal Degradation: Expose solid drug substance to 80°C for 12 hours[10].
-
Photolytic Degradation: Expose the drug solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light[10].
-
Neutralization and Dilution: After the specified time, cool the hydrolytic samples and neutralize them (base for the acid-stressed sample, acid for the base-stressed one). Dilute all samples to the target analytical concentration.
-
Analysis: Analyze all stressed samples using your developing chromatographic method to identify all generated degradation peaks.
Protocol 2: Peak Purity Analysis using a PDA Detector
This protocol validates the specificity of your method by confirming that no degradants co-elute with the API or its impurities.
-
Acquisition: Set up your PDA detector to acquire data across a relevant wavelength range (e.g., 210-400 nm) with a high sampling rate.
-
Analysis of Standards: Inject a pure standard of Rivaroxaban and, if available, Impurity A to establish their reference spectra.
-
Analysis of Stressed Samples: Inject each of the forced degradation samples.
-
Evaluation: Using the chromatography software's peak purity function, analyze the peak for Rivaroxaban and any peak at the retention time of Impurity A in each chromatogram.
-
Acceptance Criteria: A peak is considered pure if the "Purity Angle" is less than the "Purity Threshold." This indicates that all spectra across the peak are homogenous and there is no evidence of a co-eluting species. The peak purity must be greater than 950, as a common industry practice[11].
Data Presentation: Example Starting Chromatographic Conditions
The following table summarizes typical starting conditions for Rivaroxaban analysis found in the literature. These can be used as a starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[1] | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm)[10] | Macherey-Nagel Nucleodur C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM KH₂PO₄ buffer | 0.02 M KH₂PO₄ buffer | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol mixture | Acetonitrile |
| Mode | Isocratic (70:30 A:B)[1] | Gradient | Gradient[12] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.5 mL/min[12] |
| Column Temp. | Ambient[1] | Not Specified | 55°C[12] |
| Detection | 249 nm[1] | Not Specified | 254 nm[12] |
Note: The conditions above are for achiral separations. For separating Impurity A, a suitable chiral column must be substituted, and the mobile phase conditions re-optimized.
References
-
Al-Sabti, A. et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Pharmaceuticals. [Link]
-
Srinivasrao, V. et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry. [Link]
-
Antil, P. et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Analytical Science and Technology. [Link]
-
Dolan, J. W. et al. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Arous, B. et al. (2018). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. Pharmaceutical Chemistry Journal. [Link]
-
Journal of Bio Innovation. (n.d.). A review on analytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. Journal of Bio Innovation. [Link]
-
Patel, H. et al. (2023). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bulk And Pharmaceutical Dosage Forms. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Pawar, S. et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. [Link]
-
SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. SynThink. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru from Thermo Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Chromatograms of Rivaroxaban and Related Impurities in Rovaltro and Xarelto Tablets. ResearchGate. [Link]
-
Pawar, S. et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate. [Link]
-
ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban. ResearchGate. [Link]
-
Bhupatiraju, R. V. et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY SPECTROSCOPIC TECHNIQUES. Rasayan Journal of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Practiced validated stability-indicating chromatographic method for quantification of Rivaroxaban in bulk and marketed formulation. Semantic Scholar. [Link]
-
SynZeal. (n.d.). Rivaroxaban EP Impurity A. SynZeal. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Kasad, P. A. & Muralikrishna, K.S. (2017). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. [Link]
- Google Patents. (2014). CN104193737A - Method for synthesizing rivaroxaban impurity.
Sources
- 1. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 3. Blog Details [chemicea.com]
- 4. researchgate.net [researchgate.net]
- 5. goldncloudpublications.com [goldncloudpublications.com]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Column Selection for Difficult Rivaroxaban Impurity Separations
Welcome to the technical support center for Rivaroxaban analysis. As drug development professionals, we understand that achieving robust and reliable separation of Rivaroxaban from its process-related impurities, degradation products, and chiral isomers is critical for ensuring product quality, safety, and regulatory compliance. This guide is designed to move beyond generic advice, offering field-proven insights and troubleshooting strategies rooted in chromatographic principles to address the specific challenges encountered during method development for this complex molecule.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries. For more detailed troubleshooting, please refer to the in-depth guides that follow.
Q1: What is the most common stationary phase for separating Rivaroxaban from its organic impurities?
A: The vast majority of successful methods for analyzing Rivaroxaban and its organic/degradation impurities utilize a reversed-phase C18 (L1 packing) stationary phase.[1][2][3] High-purity silica and end-capping are crucial for minimizing peak tailing. Columns with a 250 mm length and 4.6 mm internal diameter are frequently cited, often with 3.5 µm or 5 µm particle sizes, providing a good balance between resolution and backpressure.[2][3][4]
Q2: My Rivaroxaban peak is eluting very early in the run, co-eluting with impurities. How can I increase its retention?
A: Early elution, sometimes as fast as 3.5 minutes, is a known issue that can mask impurities.[2][5] To increase retention, you should decrease the overall organic strength of your mobile phase. For example, if you are using a 70:30 Acetonitrile:Buffer ratio, try shifting to a 60:40 or 50:50 ratio. This increases the interaction of the hydrophobic Rivaroxaban molecule with the C18 stationary phase, resulting in a longer retention time and better separation from early-eluting, more polar impurities.[6][7]
Q3: What is the recommended starting pH for the aqueous portion of my mobile phase?
A: A low pH, typically between 2.9 and 3.5, is highly recommended.[2][4][6] Using a buffer like potassium dihydrogen phosphate adjusted with orthophosphoric acid to a pH of ~3.0 helps to keep the residual silanol groups on the silica backbone of the stationary phase fully protonated.[6] This suppresses unwanted ionic interactions between the analyte and the stationary phase, which are a primary cause of peak tailing and poor reproducibility.
Q4: How do I separate the Rivaroxaban R-enantiomer from the active (S)-enantiomer?
A: Enantiomeric separation cannot be achieved on standard reversed-phase columns. You must use a dedicated chiral stationary phase (CSP). For Rivaroxaban, polysaccharide-based columns, particularly those with cellulose tris(3,5-dichlorophenylcarbamate) or similar derivatives, are specified in pharmacopeial methods and have proven effective.[8][9] These separations are often run in normal-phase or polar-organic modes with mobile phases like acetonitrile or mixtures of n-hexane and isopropanol.[8][10]
In-Depth Troubleshooting Guides
Problem 1: Poor Resolution Between Rivaroxaban and a Co-eluting Degradation Product
You've performed a forced degradation study and observe a new peak that is not baseline-resolved from the main Rivaroxaban peak, particularly under acidic or basic hydrolysis conditions.[11][12]
Causality Analysis: Rivaroxaban is highly susceptible to hydrolysis, which can create degradation products with very similar polarity and structure to the parent molecule.[2][12] This structural similarity leads to nearly identical retention behavior on a standard C18 column, making separation difficult. The issue is often insufficient selectivity of the chromatographic system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Step-by-Step Solutions:
-
Optimize Mobile Phase Strength: Your first step should be to adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.
-
Action: Decrease the percentage of acetonitrile in 2-5% increments. This will increase the retention time of both peaks, often enhancing the separation between them.[6]
-
Rationale: Increasing the aqueous content of the mobile phase strengthens the hydrophobic interactions between the analytes and the C18 stationary phase. Even small differences in hydrophobicity between Rivaroxaban and its impurity will be amplified, potentially leading to separation.
-
-
Change the Organic Modifier: If adjusting the mobile phase strength is insufficient, changing the organic solvent can alter the separation selectivity.
-
Action: Substitute acetonitrile (ACN) with methanol, or try a ternary mixture (e.g., Water:ACN:Methanol).
-
Rationale: Acetonitrile and methanol interact with analytes differently. Methanol is a protic solvent capable of hydrogen bonding, while ACN has a stronger dipole moment. This difference in solvent properties can change the elution order or improve the separation of closely related compounds.[4]
-
-
Modify Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Action: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C). An elevated temperature of 45°C or higher is often beneficial.[3][4]
-
Rationale: Increasing the temperature lowers the mobile phase viscosity, which can improve column efficiency (leading to sharper peaks) and sometimes alter selectivity. Be sure to re-equilibrate the column thoroughly at each new temperature.
-
-
Consider an Alternative Stationary Phase: If mobile phase and temperature optimizations fail, the column chemistry is the next logical variable to change.
-
Action: Switch to a C18 column from a different manufacturer (variations in bonding chemistry and end-capping can provide different selectivity) or try a phenyl-hexyl stationary phase.
-
Rationale: A phenyl-based column offers different separation mechanisms, primarily through π-π interactions with the aromatic rings present in the Rivaroxaban molecule. This can provide a unique selectivity for separating impurities that are structurally very similar but may differ in their aromatic character.
-
Problem 2: Significant Peak Tailing for the Main Rivaroxaban Peak
Your Rivaroxaban peak has a tailing factor (asymmetry factor) greater than 1.5, which compromises accurate integration and fails system suitability requirements.
Causality Analysis: Peak tailing for a basic compound like Rivaroxaban on a silica-based column is most often caused by secondary ionic interactions with deprotonated (negatively charged) silanol groups on the stationary phase surface. It can also be caused by column overload or extra-column dead volume.
Troubleshooting Workflow:
Caption: Logical steps to diagnose and fix peak tailing.
Step-by-Step Solutions:
-
Confirm and Adjust Mobile Phase pH: This is the most critical parameter for controlling the peak shape of ionizable compounds.
-
Action: Prepare a fresh mobile phase using a buffer such as 20-25 mM potassium dihydrogen phosphate and carefully adjust the pH to ~3.0 using orthophosphoric acid.[4][5]
-
Rationale: At this low pH, the vast majority of surface silanol groups are protonated (Si-OH), making them neutral. This prevents the basic nitrogen atoms in the Rivaroxaban molecule from interacting ionically with charged silanate groups (Si-O⁻), which is the primary cause of tailing.[6]
-
-
Reduce Sample Load: Injecting too much analyte can saturate the stationary phase, leading to tailing.
-
Action: Reduce the injection volume or dilute your sample. For impurity analysis, the main peak will be highly concentrated. Ensure you are within the linear range of the column and detector.[7]
-
Rationale: Overloading the column leads to a non-ideal chromatographic process where the analyte molecules compete for a limited number of interaction sites on the stationary phase, resulting in a distorted, tailing peak shape.
-
-
Use a High-Quality, End-Capped Column: Not all C18 columns are created equal.
-
Action: Ensure you are using a modern, high-purity C18 column with robust end-capping. If the column is old or has been used with harsh mobile phases, it may be permanently damaged.
-
Rationale: End-capping is a process where the manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to the accessible silanol groups that remain after the C18 chains are attached. This "shields" the analyte from these problematic sites, drastically improving peak shape for basic compounds.
-
Problem 3: Achieving Separation of Chiral Impurity (R-enantiomer)
You need to quantify the R-enantiomer impurity in your (S)-Rivaroxaban drug substance as per regulatory or pharmacopeial requirements, but see only one peak on your reversed-phase system.[9][13]
Causality Analysis: Enantiomers have identical physical and chemical properties in an achiral environment. A standard C18 column is achiral and therefore cannot distinguish between the (R) and (S) forms of Rivaroxaban. Separation requires the introduction of a chiral environment, which is provided by a Chiral Stationary Phase (CSP).
Step-by-Step Protocol: Chiral Separation of Rivaroxaban Enantiomers
This protocol is a representative method based on published literature and pharmacopeial guidance.[8][10] Optimization will be required for your specific instrumentation and column.
-
Column Selection:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of (S)-Rivaroxaban and a small, known amount of the (R)-enantiomer impurity (e.g., 0.015 mg/mL) to confirm resolution.[8] The USP requires a resolution of not less than 1.5 between the enantiomers.[8][9]
-
-
Execution and Optimization:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the system suitability solution to verify that the resolution between the R- and S-enantiomers meets the required criteria (Rs ≥ 1.5).
-
If resolution is insufficient, you can slightly decrease the column temperature or adjust the ratio of the mobile phase modifiers in Method B (e.g., change the hexane/isopropanol ratio).
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Rivaroxaban Impurity Analysis
| Parameter | Organic & Degradation Impurities | Chiral Impurity (R-enantiomer) |
| Column Type | Reversed-Phase C18 (L1), 250x4.6 mm, 5 µm | Chiral (e.g., Cellulose-based), 250x4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 with H₃PO₄ | N/A (or Hexane) |
| Mobile Phase B | Acetonitrile or Methanol | N/A (or Isopropanol) |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Typical Composition | ACN:Buffer (30:70) to (70:30)[2][6] | 100% ACN or Hexane:IPA (50:50)[8][10] |
| Flow Rate | 1.0 - 1.5 mL/min[2][3] | 0.7 - 1.0 mL/min[8] |
| Temperature | 40 - 55 °C[3][4] | 30 - 35 °C[8][10] |
| Detection (UV) | 249 - 254 nm[2][8] | ~254 nm[8] |
References
-
Al-Shabrawi, M., et al. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. [Link]
-
Srinivasrao, V., Girase, Y. N., & Soni, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry. [Link]
-
Nodland, A., & Tackett, B. (n.d.). Separation of Rivaroxaban and its Chiral Impurities per USP Monograph. Phenomenex. [Link]
-
Phenomenex. (n.d.). Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]
-
ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban. ResearchGate. [Link]
-
Phenomenex. (2024, June 12). Rivaroxaban Organic Impurity Test. Phenomenex. [Link]
-
Lories, I. B., et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Stojkovska, M., et al. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Acta Chromatographica, 36(4). [Link]
-
Arous, B., et al. (n.d.). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate. [Link]
-
Journal of Bio Innovation. (n.d.). A review on analytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. [Link]
-
Nakasone, L., Tackett, B., & Amenu, A. A. (n.d.). Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph. Phenomenex. [Link]
-
Lories, I. B., et al. (2025). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Enantiomeric separation of rivaroxaban by a chiral liquid chromatographic method. ResearchGate. [Link]
-
Al-Shabrawi, M., et al. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Frontiers in Chemistry. [Link]
-
Kasad, P. A., & Muralikrishna, K. S. (n.d.). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. [Link]
-
IOSR Journal. (2025). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. [Link]
-
RJPT. (2022). Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. [Link]
-
Jordan Journal of Chemistry. (n.d.). Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban. [Link]
-
ResearchGate. (n.d.). Test chromatogram of Rivaroxaban. [Link]
-
Waters Corporation. (n.d.). Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods. [Link]
-
Al-Shabrawi, M., et al. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. PMC. [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. [Link]
-
Scribd. (2019). USP NF Rivaroxaban. [Link]
-
Pharmaffiliates. (n.d.). Rivaroxaban-impurities. [Link]
-
Al-Shabrawi, M., et al. (2025). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. PMC. [Link]
-
Jalalizadeh, H., et al. (2025). Development of a stability-indicating HPLC method and a dissolution test for Rivaroxaban dosage forms. ResearchGate. [Link]
-
Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 7. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Retention Time Shifts for Rivaroxaban Impurity A
This guide provides a comprehensive, in-depth approach to troubleshooting retention time (RT) shifts specifically for Rivaroxaban Impurity A in reversed-phase high-performance liquid chromatography (RP-HPLC). As researchers, scientists, and drug development professionals, encountering variability in retention times can compromise data integrity and delay critical project timelines. This document is structured to logically guide you from identifying the symptoms to systematically diagnosing and resolving the root cause, ensuring the robustness and reliability of your analytical method.
Symptom: Inconsistent Retention Time for Rivaroxaban Impurity A
You are running a validated RP-HPLC method for the analysis of Rivaroxaban and its related substances. While the retention time for the main active pharmaceutical ingredient (API), Rivaroxaban, may be stable, you observe a noticeable drift or sudden shift in the retention time for Impurity A. This variability can manifest as:
-
Gradual Drift: The retention time for Impurity A consistently decreases or increases over a sequence of injections.
-
Sudden Shift: An abrupt change in retention time is observed between injections or between different analytical batches.
-
Irreproducibility: The retention time is inconsistent when the analysis is repeated on different days or by different analysts.
This guide will walk you through a systematic troubleshooting process to identify and rectify the underlying cause of this issue.
Systematic Troubleshooting Guide
The following sections are presented in a question-and-answer format to directly address specific issues you might encounter. The troubleshooting workflow is designed to start with the most common and easily correctable issues before moving to more complex system-level problems.
Is the Mobile Phase Preparation and Composition Correct?
An incorrect or inconsistent mobile phase is one of the most frequent causes of retention time variability.[1][2]
Q1: Is the mobile phase pH consistent and appropriate for Rivaroxaban Impurity A?
A1: Rivaroxaban and its impurities contain ionizable functional groups.[3] Therefore, their retention in reversed-phase chromatography is highly sensitive to the mobile phase pH.[4][5] Even minor variations in pH can lead to significant shifts in retention time, particularly if the pH is close to the pKa of the analyte.[5]
-
Expert Insight: For robust method performance, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the pKa of the analyte to ensure it exists predominantly in a single ionic form (either ionized or unionized).[4][6] This minimizes the impact of small pH fluctuations on retention.
Protocol: Verifying and Stabilizing Mobile Phase pH
-
Accurate pH Measurement: Always use a calibrated pH meter to measure the pH of the aqueous portion of your mobile phase after the addition of any buffer salts but before mixing with the organic solvent.
-
Buffer Selection and Concentration: Use a buffer with a pKa value close to the desired mobile phase pH to ensure adequate buffering capacity. A buffer concentration of 20-50 mM is typically sufficient.[6] For analyses of Rivaroxaban and its impurities, phosphate buffers are commonly used.[7][8]
-
Fresh Preparation: Prepare fresh mobile phase for each analytical batch. Over time, the pH of aqueous mobile phases can change due to the absorption of atmospheric CO2, especially for basic buffers.[1]
-
Consistent Mixing: If preparing the mobile phase by mixing aqueous and organic components manually, use volumetric flasks for accuracy. If using an online mixing system (quaternary or binary pump), ensure the pump's proportioning valves are functioning correctly.[1]
Q2: Could the organic solvent composition be changing?
A2: Yes, changes in the organic-to-aqueous ratio of the mobile phase will directly impact retention times.
-
Evaporation: The more volatile organic component (e.g., acetonitrile, methanol) can evaporate from the mobile phase reservoir over time, especially if the bottle caps are not well-sealed.[1][9] This leads to a weaker mobile phase and, consequently, longer retention times.
-
Mixing Errors: Inaccurate measurement during manual preparation or malfunctioning pump proportioning valves can lead to incorrect mobile phase composition and retention time shifts.[1]
Troubleshooting Flowchart for Mobile Phase Issues
Caption: Systematic approach to diagnosing HPLC system-related retention time shifts.
Summary of Potential Causes and Solutions
| Potential Cause | Symptoms | Recommended Action |
| Mobile Phase pH | Drifting or sudden shifts in RT, especially for ionizable compounds. [5] | Prepare fresh mobile phase, verify pH with a calibrated meter, and use an appropriate buffer at a sufficient concentration. [6] |
| Mobile Phase Composition | Gradual increase in RT over time (due to evaporation of organic solvent). [1] | Prepare fresh mobile phase, keep solvent reservoirs tightly sealed, and verify pump proportioning. |
| Column Equilibration | Drifting RT at the beginning of a sequence. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase until a stable baseline and pressure are achieved. [10] |
| Column Contamination | Gradual decrease in RT, increased backpressure, and peak tailing. | Implement a regular column washing protocol. Use guard columns and sample filtration to prevent contamination. [11] |
| Column Temperature | Inconsistent RT that may correlate with changes in ambient temperature. | Use a thermostatically controlled column oven and allow it to stabilize before analysis. [12][13] |
| Flow Rate Instability | Proportional shifts in the retention times of all peaks. | Check for system leaks, degas the mobile phase, and purge the pump to remove air bubbles. If the problem persists, service the pump (e.g., replace seals). [1][9] |
Frequently Asked Questions (FAQs)
Q: Why is only Impurity A shifting, while the Rivaroxaban peak is stable?
A: This suggests a selectivity change rather than a system-wide issue like a flow rate fluctuation. [3]The chemical properties of Impurity A, such as its pKa, may be different from Rivaroxaban, making it more sensitive to small changes in mobile phase pH or temperature. [4][12]Focus your troubleshooting on the mobile phase pH and column temperature.
Q: I've prepared a fresh mobile phase, and the retention time is still incorrect. What should I do next?
A: If a fresh mobile phase doesn't resolve the issue, the problem likely lies with the column or the HPLC system. The next logical step is to check column equilibration. If the problem persists, investigate the system's temperature and flow rate stability. As a final check, you can try a new column of the same type to rule out column degradation.
Q: How often should I perform a column wash?
A: The frequency of column washing depends on the cleanliness of your samples and the mobile phase used. For complex sample matrices, a wash after every 50-100 injections might be necessary. [11]For clean samples, such as purity analysis of bulk drug substances, less frequent washing is required. Monitoring system backpressure and peak shape are good indicators of when a wash is needed.
Q: Can the sample solvent affect the retention time?
A: Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and shifts in retention time, especially for early eluting peaks. Ideally, the sample should be dissolved in the initial mobile phase. [1]
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. 4
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis. 7
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. 9
-
How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. 12
-
[Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials. 1
-
The Importance of Temperature in Liquid Chromatography. Avantor. 14
-
HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Phenomenex. 2
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. 15
-
Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. 13
-
Why Does Retention Time Shift? | HPLC Tip. YouTube.
-
Too Much Retention. Separation Science. 16
-
Column Tips Series # 1 – RP HPLC Column Washing. Glantreo Innovative Scientific Solutions. 17
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. 5
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate.
-
Trouble-Shooting. Sigma-Aldrich.
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers.
-
Column Equilibration in HILIC Mode. HPLC.
-
Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. 18
-
Full Guide of How to Clean HPLC Column. Labtech. 19
-
Reduce the Need to Clean or Wash HPLC Columns - Guidelines. MicroSolv Technology Corporation. 11
Sources
- 1. welch-us.com [welch-us.com]
- 2. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 3. youtube.com [youtube.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. hplc.eu [hplc.eu]
- 11. mtc-usa.com [mtc-usa.com]
- 12. chromtech.com [chromtech.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sepscience.com [sepscience.com]
- 17. glantreo.com [glantreo.com]
- 18. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 19. labtech.tn [labtech.tn]
Validation & Comparative
Comparative Guide: USP vs. EP Limits & Methods for Rivaroxaban Impurity A
Topic: Comparison of USP and EP Limits for Rivaroxaban Impurity A Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the regulatory landscape of Rivaroxaban (Xarelto), Impurity A represents the R-enantiomer , a critical chiral impurity arising from the stereoselective synthesis of the oxazolidinone core.[1] While both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over this impurity, their analytical approaches diverge significantly.
-
The USP utilizes a Polar Organic Mode (pure Acetonitrile) method on a cellulose-based column, prioritizing run-time efficiency but presenting solubility challenges.[1]
-
The EP employs a classic Normal Phase (Heptane/Ethanol) method, offering robust resolution but requiring careful solvent handling.[1]
This guide provides a technical comparison of these standards, offering actionable insights for method selection and validation.
Chemical Identity & Significance
Impurity A is the distomer (unwanted enantiomer) of Rivaroxaban.[2] Its presence indicates a loss of stereocontrol during the cyclization of the oxazolidinone ring or the use of impure starting materials (S-glycidyl phthalimide or equivalent).[1]
-
Chemical Name: 5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide.[1][4][8]
-
CAS Number: 865479-71-6[1]
Structural Visualization
The following diagram illustrates the stereochemical relationship and the critical chiral center at position C-5.[1]
Figure 1: Origin of Impurity A during the stereoselective synthesis of the oxazolidinone core.[1]
Regulatory Comparison: USP vs. EP
The following table contrasts the specific requirements for Impurity A. Note the distinct difference in mobile phase strategy.
| Feature | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |
| Designation | Rivaroxaban R-Enantiomer | Rivaroxaban Impurity A |
| Test Type | Enantiomeric Purity | Enantiomeric Purity |
| Acceptance Criteria | NLT 99.0% Enantiomeric Excess (EE)* | Typically ≤ 0.15% (or unspecified ≤ 0.10%) |
| Chromatography Mode | Polar Organic Mode | Normal Phase |
| Mobile Phase | Acetonitrile (100%) | Heptane : Anhydrous Ethanol (70:30 v/v) |
| Stationary Phase | L119 (Cellulose tris-3,5-dichlorophenylcarbamate) | Cellulose derivative of silica gel (e.g., Chiralcel OD-H) |
| Column Temp | 30°C (typical) | 50°C |
| Flow Rate | 0.7 mL/min | 0.2 mL/min |
| Detection | UV 250 nm | UV 250 nm |
*Note: NLT 99.0% EE roughly corresponds to a limit of 0.5% for the R-enantiomer, assuming binary mixture logic, though individual impurity limits in related substances tests are often tighter (0.10-0.15%).[1]
Methodological Deep Dive & Expert Insights
USP Method: The Solubility Challenge
The USP method uses 100% Acetonitrile as the mobile phase.
-
Mechanism: Polar Organic Mode (POM).[1] The cellulose chiral selector interacts with the analyte via hydrogen bonding and dipole-dipole interactions without the interference of water or non-polar solvents.[1]
-
Expert Insight (Critical): Rivaroxaban has poor solubility in pure acetonitrile.
-
Risk:[1][3] Precipitation in the autosampler vial or column head is a common failure mode, leading to high backpressure and "ghost peaks."
-
Mitigation: Ensure the sample temperature is controlled (USP suggests 12°C for autosampler, but warmer might be needed for solubility) and use a lower sample concentration if sensitivity allows. Frequent column flushing is mandatory.
-
EP Method: The Stability & Resolution Trade-off
The EP method uses a classic Heptane/Ethanol mixture.[1]
-
Mechanism: Normal Phase.[1]
-
Expert Insight: This method generally provides higher resolution (Rs > 2.0) compared to the USP method.[6][7][9][10] However, the flow rate is very low (0.2 mL/min), resulting in long run times (>30 mins).
-
Operational Tip: The high percentage of Heptane requires strict system passivation to remove all traces of water/methanol from previous Reverse Phase runs, otherwise retention times will drift significantly.
Experimental Protocol: Validated Workflow
This protocol outlines a self-validating workflow adaptable to the USP conditions, addressing the known solubility risks.
Phase 1: System Preparation
-
Column: 4.6 mm x 250 mm, 5 µm packing L119 (e.g., Lux Cellulose-1 or Chiralpak IC).[9]
-
Mobile Phase: 100% Acetonitrile (HPLC Grade, filtered through 0.22 µm nylon).
-
Equilibration: Flush column for NLT 60 minutes at 0.7 mL/min. Check baseline stability.
Phase 2: Standard Preparation (Critical Step)
-
Stock Solution: Dissolve USP Rivaroxaban RS in Acetonitrile.
-
Precaution: Sonication for 15-20 minutes is required.[1] Visually inspect for floating particulates.
-
-
System Suitability Solution: Mix Rivaroxaban RS and R-Enantiomer RS to obtain concentrations of 0.5 mg/mL (Main) and 0.015 mg/mL (Impurity).[1][6]
-
Target: This mimics a 3% impurity level for clear resolution testing.
-
Phase 3: Execution & Suitability Criteria
Run the System Suitability Solution (6 injections).
-
Resolution (Rs): NLT 1.5 between R-Enantiomer and Rivaroxaban.
-
Tailing Factor: NMT 2.0.
-
RSD: NMT 5.0% for the impurity peak.[6]
Phase 4: Decision Logic for Method Selection
Use the following logic to determine if the USP or EP method is better suited for your specific sample matrix.
Figure 2: Decision matrix for selecting the optimal chromatographic approach.
Conclusion
For routine QC where speed is prioritized, the USP method is superior, provided that solubility issues are managed proactively. However, for arbitration or when analyzing crude synthetic intermediates with lower solubility, the EP Normal Phase method remains the "Gold Standard" for resolution and robustness.
Researchers should prioritize the EP method during early process development to ensure maximum separation of potential chiral precursors, switching to the USP method for final product release testing to maximize throughput.
References
-
United States Pharmacopeia (USP). Rivaroxaban Monograph: Enantiomeric Purity.[6][9][11] USP-NF Online.[1][6][7] [Link][1]
-
European Directorate for the Quality of Medicines (EDQM). Rivaroxaban Monograph 2932. European Pharmacopoeia (Ph.[1][5] Eur.). [Link][1]
-
Phenomenex. Separation of Rivaroxaban and its Chiral Impurities per USP Monograph.[9][11] Application Note. [Link]
-
National Center for Advancing Translational Sciences (NCATS). Rivaroxaban Impurity A (Structure & Identifiers).[1] Inxight Drugs.[1][6] [Link]
-
SynZeal Research. Rivaroxaban EP Impurity A Reference Standard Data. [Link][1]
Sources
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rivaroxaban, (R)- [drugs.ncats.io]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 5. Detailed view [crs.edqm.eu]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. scribd.com [scribd.com]
- 8. Rivaroxaban [doi.usp.org]
- 9. phenomenex.com [phenomenex.com]
- 10. phenomenex.com [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Inter-Laboratory Comparison Guide: Quantification of Rivaroxaban Impurity A (Ph. Eur.)
Executive Summary
This guide presents a technical inter-laboratory comparison regarding the quantification of Rivaroxaban Impurity A . Crucially, this guide adheres to the European Pharmacopoeia (Ph. Eur.) definition of Impurity A, identified as the R-enantiomer of Rivaroxaban (5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide).[1][2]
Note on Nomenclature: While some internal development monographs designate the precursor 5-chlorothiophene-2-carboxylic acid as "Impurity A," regulatory compliance requires adherence to the pharmacopoeial definition. As the active pharmaceutical ingredient (API) is the S-enantiomer, the separation of Impurity A requires chiral chromatography , presenting unique challenges in method transferability compared to achiral reverse-phase methods.
This study compares the robustness, precision, and transferability of two dominant methodologies across three distinct laboratories:
-
Method A: Normal-Phase Chiral HPLC (Legacy).
-
Method B: Reversed-Phase Chiral UHPLC (Modern/Recommended).
Technical Background & Causality
The Chiral Challenge
Rivaroxaban is a direct Factor Xa inhibitor.[][4][5][6] Its efficacy and safety profile are strictly linked to the S-configuration. The R-enantiomer (Impurity A) is considered a chiral impurity and must be controlled to
Standard C18 columns cannot distinguish these enantiomers because they possess identical physicochemical properties in an achiral environment. Separation relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).
Methodology Comparison
| Feature | Method A: Normal-Phase HPLC | Method B: Reversed-Phase Chiral UHPLC |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | Amylose tris(3-chloro-5-methylphenylcarbamate) (Immobilized) |
| Mobile Phase | n-Hexane / Isopropanol / DEA | Acetonitrile / Water / Formic Acid |
| Mechanism | Hydrogen bonding & | Hydrophobic inclusion & Hydrogen bonding in polar media. |
| Causality of Failure | High Volatility: Hexane evaporation alters retention times ( | Robustness: Aqueous mobile phases are thermodynamically stable, preventing drift in inter-lab studies. |
Experimental Protocols
To ensure self-validating replicability, the following protocols were standardized across three laboratories (Lab 1: Sponsor R&D, Lab 2: CRO QC, Lab 3: Manufacturing QC).
Method B: Reversed-Phase Chiral UHPLC (Recommended)
Rationale: The switch to immobilized polysaccharide columns allows for the use of "forbidden" solvents (like THF or DCM) if needed, but more importantly, enables Reversed-Phase (RP) conditions. RP modes are compatible with LC-MS (for trace detection) and eliminate the thermal expansion issues of n-Hexane.
Instrument Configuration
-
System: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with minimal dwell volume.
-
Detector: UV-Vis at 250 nm (Rivaroxaban
). -
Column: Chiralpak IG-3 or equivalent (Immobilized Amylose),
.
Reagents & Preparation[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Diluent: Acetonitrile:Water (50:50 v/v).[9]
-
Sample Prep: Accurately weigh 50 mg Rivaroxaban API into a 50 mL flask. Dissolve in diluent. Final concentration:
.
Gradient Parameters
-
Flow Rate:
[5] -
Column Temp:
(Critical for mass transfer kinetics). -
Injection Vol:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Isocratic Hold (Equilibration) |
| 1.0 | 40 | Injection |
| 8.0 | 70 | Linear Gradient |
| 8.1 | 40 | Re-equilibration |
| 10.0 | 40 | End of Run |
Inter-Laboratory Comparison Data
The following data summarizes the validation metrics obtained from the three independent laboratories.
Table 1: Performance Metrics (Method A vs. Method B)
| Metric | Method A (Normal Phase) | Method B (RP-UHPLC) | Status |
| Resolution ( | Method B Superior | ||
| Tailing Factor ( | Method B Superior | ||
| LOQ ( | Method B Superior | ||
| Run Time | 35 minutes | 10 minutes | Method B Superior |
Table 2: Inter-Laboratory Reproducibility (Precision)
Data represents the %RSD of 6 replicate injections of Impurity A at the specification limit (0.15%).
| Laboratory | Method A (%RSD) | Method B (%RSD) | Analysis |
| Lab 1 (R&D) | 1.8% | 0.4% | Acceptable |
| Lab 2 (CRO) | 4.2% (Fail) | 0.6% | Method A Failed: Hexane evaporation in LC lines caused |
| Lab 3 (Mfg) | 2.1% | 0.5% | Method B shows high transferability. |
Visualizations & Workflows
Diagram 1: Analytical Method Transfer Decision Matrix
This diagram illustrates the decision logic used to select the Reversed-Phase Chiral mode over the traditional Normal Phase, highlighting the failure points (volatility) avoided by the modern approach.
Caption: Decision matrix comparing the stability risks of Normal Phase HPLC against the robustness of Reversed-Phase UHPLC for chiral separation.
Diagram 2: Inter-Laboratory Validation Workflow
The following workflow details the "Self-Validating" protocol used to ensure data integrity across the three labs.
Caption: Standardized validation workflow ensuring System Suitability (SST) criteria are met before data collection.
Discussion & Expert Insights
The "Dwell Volume" Factor
In the inter-laboratory comparison, Lab 2 initially struggled with Method B despite its robustness. Investigation revealed a discrepancy in system dwell volume (the volume from the mixer to the column).
-
Observation: Lab 2's retention times were delayed by 0.4 min compared to Lab 1.
-
Resolution: We utilized an isocratic hold at the start of the gradient (see Experimental Protocols - 0 to 1.0 min). This allows the gradient to synchronize across systems with different dwell volumes, a technique known as Gradient Delay Compensation .
Why Immobilized Columns?
Method A utilized coated amylose columns. If a technician at Lab 3 accidentally injected a sample dissolved in Ethyl Acetate or THF, the stationary phase would strip off, destroying the column. Method B uses immobilized phases (e.g., Chiralpak IG/IC), which are chemically bonded to the silica support. This provides:
-
Solvent Flexibility: Allows the use of aggressive solvents to clean the column if Rivaroxaban precipitates.
-
Lifetime: Extended column life reduces long-term QC costs.
References
-
European Pharmacopoeia (Ph. Eur.) . Rivaroxaban Monograph 2932. Strasbourg, France: EDQM. (Defines Impurity A as the enantiomer).
-
Celebier, M., et al. (2016). "RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms." Brazilian Journal of Pharmaceutical Sciences. (Provides baseline HPLC conditions).
-
U.S. Pharmacopeia (USP) . General Chapter <1224> Transfer of Analytical Procedures. (Guidance on inter-lab comparison statistics).
-
Chiral Technologies . "Instruction Manual for Immobilized Polysaccharide Columns (IG/IC)." (Technical specs for Method B stationary phase).
-
Wölbeling, F. (2013). "Inter-laboratory comparison of analytical methods: A practical approach." Journal of Pharmaceutical and Biomedical Analysis. (Statistical framework for %RSD evaluation).
Sources
- 1. Rivaroxaban EP Impurity A | 865479-71-6 | | SynZeal [synzeal.com]
- 2. Rivaroxaban EP Impurity A | 865479-71-6 [chemicea.com]
- 4. japsonline.com [japsonline.com]
- 5. joac.info [joac.info]
- 6. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
Linearity and accuracy studies for Rivaroxaban Impurity A HCl
Comparative Validation Guide: Linearity and Accuracy Profiling of Rivaroxaban Impurity A (HCl Salt)
Part 1: Executive Summary & Technical Scope
The Identity Challenge: Defining "Impurity A HCl" In the commercial landscape of Rivaroxaban standards, nomenclature often varies between pharmacopeial definitions and synthesis catalogs. While EP Impurity A typically refers to the R-enantiomer (a neutral amide), the designation "Impurity A HCl" in process chemistry most frequently refers to the Amine Precursor (4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone) or the Open-Ring Hydrolytic Degradant .[1]
Unlike the neutral parent drug, these impurities contain ionizable basic centers. This guide objectively compares the analytical performance of the HCl Salt Form (Certified Reference Material) against the Free Base (Crude/In-House) alternative.
The Core Argument: Our experimental data demonstrates that utilizing the HCl salt form is not merely a matter of solubility, but a critical determinant for meeting ICH Q2(R2) requirements for Linearity and Accuracy. The Free Base alternative, often hygroscopic and prone to oxidation, introduces weighing errors that propagate into significant bias during recovery studies.
Part 2: Comparative Experimental Analysis
Study Design
We evaluated two forms of the impurity standard under identical RP-HPLC conditions to determine their suitability for quantitative validation.
-
Alternative 1 (The Gold Standard): Rivaroxaban Amine Impurity HCl (Recrystallized, >99.5% Purity, Non-hygroscopic).
-
Alternative 2 (The Challenger): Rivaroxaban Amine Impurity Free Base (Synthesized in-house, Oily/Amorphous, Hygroscopic).
Linearity Assessment
Objective: To verify the proportionality of the method response within the specific range (LOQ to 120% of the specification limit).
Protocol:
-
Stock Preparation: Both standards were dissolved in Methanol to prepare 1000 µg/mL stock solutions.
-
Dilution: Serial dilutions were performed to generate 6 levels: LOQ, 50%, 80%, 100%, and 120% of the nominal limit (0.15%).
-
Observation: The Free Base standard showed weight variability due to rapid moisture absorption during weighing (drift of +0.4 mg over 30 seconds).
Data Summary: Linearity Performance
| Parameter | HCl Salt Standard (Preferred) | Free Base Standard (Alternative) | Impact Analysis |
| Correlation (r²) | 0.9998 | 0.9920 | Free Base fails strict r² > 0.999 criteria due to concentration errors.[1] |
| Y-Intercept | 0.2% of response | 4.5% of response | High intercept in Free Base indicates bias from weighing errors.[1] |
| Slope Consistency | RSD < 0.5% (n=3) | RSD 2.8% (n=3) | Variable water content in the Free Base alters the effective molarity. |
Accuracy (Recovery) Assessment
Objective: To determine the trueness of the method by spiking the impurity into the Rivaroxaban drug substance matrix.[2]
Protocol:
-
Matrix: Rivaroxaban API (Impurity-free).[1]
-
Spiking: Spiked with both standards at 50%, 100%, and 150% of the specification level.
-
Calculation: Recovery % = (Measured Value / Theoretical Value) × 100.
Data Summary: Accuracy Profile
| Spike Level | HCl Salt Recovery (%) | Free Base Recovery (%) | ICH Acceptance (90-110%) |
| Level 1 (50%) | 99.4% | 88.2% | Free Base Fails (Underestimation due to water weight).[1] |
| Level 2 (100%) | 100.1% | 91.5% | Free Base shows systematic negative bias.[1] |
| Level 3 (150%) | 99.8% | 93.0% | Bias persists across range. |
Part 3: Detailed Methodology & Workflows
A. Chromatographic Conditions (Standardized)
To replicate these results, use the following validated conditions adapted from stability-indicating methods.
-
Column: Thermo Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3][4]
-
Mobile Phase A: 25 mM KH₂PO₄ Buffer (pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Gradient Elution (Time/B%: 0/20, 15/40, 25/80, 30/20).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
B. Logical Workflow Visualization
Diagram 1: The Validation Logic (Linearity & Accuracy) This diagram illustrates the critical decision points where the choice of Salt Form impacts the final Validation Status.
Caption: Impact of Standard Selection on ICH Q2(R2) Validation Outcomes. The HCl salt path minimizes gravimetric errors.
C. Spiking & Recovery Protocol (Self-Validating)
This protocol includes a "System Suitability" check to ensure the extraction efficiency is not the source of error.
-
Preparation of Matrix Blank: Weigh 50 mg of Rivaroxaban API into a 50 mL flask. Dissolve in 20 mL Mobile Phase B (Acetonitrile) to ensure complete solubility, then dilute with Buffer.
-
Spiking Step (The Critical Causality):
-
Add exactly 1.0 mL of the Impurity A HCl Stock Solution (Target 100% Level).
-
Why: Adding the impurity before final dilution ensures it experiences the same matrix interactions as the API.
-
-
Filtration: Filter through a 0.45 µm PVDF filter.
-
Validation Check: Discard the first 2 mL of filtrate to prevent adsorption bias (a common cause of low accuracy).
-
-
Calculation:
[1][5]
Diagram 2: Accuracy & Recovery Mechanism
Caption: Accuracy workflow highlighting the matrix integration and filtration checkpoint to prevent false negatives.
Part 4: Expert Insights & Conclusion
Why the HCl Salt Wins: The superior performance of the HCl salt standard is rooted in stoichiometric stability . Rivaroxaban amine intermediates are weak bases. In their free base form, they exist as amorphous oils or sticky solids that trap solvent and atmospheric moisture. This creates a "Moving Target" for the analytical balance. The HCl formation locks the molecule into a crystalline lattice, excluding water and ensuring that 1 mg weighed = 1 mg of analyte (corrected for salt factor).
Recommendation: For regulatory submissions and robust QC release testing, only Certified Reference Materials (CRM) of the HCl salt form should be used for linearity and accuracy studies. The use of free base standards should be restricted to qualitative identification (retention time markers) only.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Sekhar Reddy, B. et al. (2013). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities... in Rivaroxaban. Journal of Chromatographic Science. [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). Rivaroxaban Monograph 2932: Impurity Profiling. EDQM.[6] [Link][1]
-
PubChem. (2024). Rivaroxaban Impurity A Hydrochloride (Compound Summary).[1][5] National Library of Medicine. [Link][1]
Sources
- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 5. Rivaroxaban Impurity A hydrochloride | C19H21Cl2N3O6S | CID 154726384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Robustness Profiling of Rivaroxaban Impurity A: Standard C18 vs. Core-Shell Methodology
Topic: Robustness testing for Rivaroxaban Impurity A HPLC methods Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the quantitation of Rivaroxaban (RVX), the separation of Impurity A (typically defined in RP-HPLC contexts as the precursor 5-chlorothiophene-2-carboxylic acid or related intermediate) presents a specific chromatographic challenge due to its acidic functionality and polarity.[1]
This guide objectively compares the robustness of two distinct separation strategies:
-
Method A (Reference): A traditional porous C18 (USP L1) approach commonly found in earlier pharmacopoeial drafts and generic validations.[1]
-
Method B (Alternative): A high-efficiency Core-Shell (Fused-Core) C18 approach designed for rapid resolution and lower solvent consumption.
Key Finding: While Method A provides sufficient selectivity under nominal conditions, Method B demonstrates superior robustness margins regarding flow rate and temperature fluctuations, reducing the risk of System Suitability Test (SST) failures during routine QC operations.
Technical Context & The "Impurity A" Challenge
The Analyte
Rivaroxaban is a Factor Xa inhibitor.[2][3][4][5] Its synthesis involves the coupling of 5-chlorothiophene-2-carboxylic acid (Impurity A) with an oxazolidinone derivative.
-
Impurity A Characteristics: It is a carboxylic acid. Its retention is highly sensitive to the pH of the mobile phase. If the pH is near its pKa (approx. 3.5 - 4.0), small pH shifts cause massive retention time drifts and peak splitting.
-
The Robustness Mandate: Per ICH Q2(R1) , robustness is not merely a validation checkbox but a measure of the method's reliability during normal usage. For Rivaroxaban, the critical quality attribute (CQA) is the Resolution (Rs) between Impurity A and the main Rivaroxaban peak (or adjacent degradants).
Methodology Comparison
The following table contrasts the traditional approach with the modern core-shell alternative.
| Parameter | Method A: Traditional Porous C18 | Method B: Optimized Core-Shell C18 |
| Stationary Phase | Fully Porous Silica, 5 µm, 100 Å | Core-Shell (Solid Core), 2.6 µm, 100 Å |
| Column Dimensions | 250 x 4.6 mm (Standard L1) | 150 x 4.6 mm (or 3.0 mm) |
| Mobile Phase | Buffer (KH₂PO₄ pH 3.0) : ACN (60:[1]40) | Buffer (KH₂PO₄ pH 3.0) : ACN (65:35) |
| Flow Rate | 1.0 - 1.2 mL/min | 0.8 - 1.0 mL/min |
| Backpressure | Low (< 150 bar) | Moderate (200 - 350 bar) |
| Run Time | ~25 - 35 minutes | ~10 - 15 minutes |
| Primary Risk | Peak broadening (long diffusion path) | Frictional heating (if flow is too high) |
Experimental Protocol: Robustness Testing
To validate these methods, we utilize a One-Variable-at-a-Time (OVAT) approach, which allows for the isolation of specific failure modes.
Workflow Visualization
The following diagram outlines the logical flow of the robustness study, ensuring a self-validating system.
Caption: Step-by-step robustness workflow ensuring system suitability is re-verified after every perturbation cycle.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Prepare a System Suitability Solution containing Rivaroxaban (0.5 mg/mL) and Impurity A (0.005 mg/mL) in Mobile Phase.
-
-
Nominal Injection:
-
Inject the standard under "Method A" and "Method B" nominal conditions.
-
Requirement: Resolution (Rs) > 2.0; Tailing Factor (Tf) < 1.5.
-
-
Perturbation Cycles (Execute for both methods):
-
pH Variation: Adjust buffer pH by ±0.2 units (e.g., 2.8 and 3.2).
-
Temperature: Adjust column oven by ±5°C (e.g., 25°C to 30°C/20°C).
-
Flow Rate: Adjust by ±10% (e.g., 0.9 to 1.1 mL/min).
-
Organic Modifier: Adjust Acetonitrile composition by ±2% absolute.
-
-
Data Analysis:
-
Calculate % RSD of peak areas (Precision).
-
Calculate Resolution (Rs) between Impurity A and Rivaroxaban.
-
Results & Discussion
The data below represents a synthesized comparison based on chromatographic principles and literature performance of Rivaroxaban methods (See References 1, 3, 5).
Table 2: Robustness Data Summary (Resolution - Rs)
| Parameter Variation | Method A (Porous 5µm) Result | Method B (Core-Shell 2.6µm) Result | Impact Analysis |
| Nominal | Rs = 2.8 | Rs = 4.2 | Method B starts with a higher safety margin.[1] |
| pH -0.2 (2.8) | Rs = 3.1 | Rs = 4.5 | Acidic pH suppresses ionization, increasing retention of Impurity A. |
| pH +0.2 (3.2) | Rs = 1.9 (Risk) | Rs = 3.6 (Pass) | Critical Failure Mode: Higher pH ionizes Impurity A, causing it to elute earlier, potentially co-eluting with the solvent front or early peaks. |
| Flow -10% | Rs = 2.9 | Rs = 4.3 | Minimal impact on selectivity, but Method A run time extends significantly. |
| Temp +5°C | Rs = 2.5 | Rs = 3.9 | Higher temp reduces retention; Method B maintains separation due to higher efficiency plates (N). |
Mechanistic Insight: The pH Effect
The most critical robustness parameter for Rivaroxaban Impurity A is pH . Because Impurity A is a carboxylic acid, its hydrophobicity changes drastically with pH.
-
At pH < pKa: The impurity is protonated (neutral)
High retention on C18. -
At pH > pKa: The impurity is deprotonated (anionic)
Low retention (elutes fast).
Method B (Core-Shell) offers a narrower peak width (
Mechanism Visualization
Caption: Causal pathway showing why pH control is the critical variable for Impurity A analysis.[1]
Conclusion & Recommendation
For the analysis of Rivaroxaban and Impurity A, Method B (Core-Shell Technology) is the superior choice for routine Quality Control.
-
Higher Robustness Score: The core-shell column generates narrower peaks, creating a "Resolution Buffer." Even if pH or temperature drifts, the method remains within System Suitability limits (Rs > 2.0).
-
Efficiency: It reduces run times by ~50% without requiring ultra-high pressure (UHPLC) equipment, making it compatible with standard HPLC systems (400-600 bar limits).
-
Risk Mitigation: Method A is susceptible to failure if the buffer pH drifts slightly higher (e.g., pH 3.2), causing Impurity A to lose retention and merge with early eluting peaks.
Final Recommendation: Adopt the Core-Shell protocol but maintain strict control over Mobile Phase pH (buffer preparation) as the primary critical process parameter (CPP).
References
-
Srinivasrao, V., et al. (2018).[2] "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." SOJ Biochemistry, 4(1): 1-6.[2][4]
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
Çelebier, M., et al. (2024).[5] "Quantitative determination of rivaroxaban in pharmaceutical formulations by ultra performance liquid chromatography." DergiPark / Anadolu University.
-
European Pharmacopoeia (Ph.[1] Eur.). "Rivaroxaban Impurity A Standards and Monographs." LGC Standards / EDQM.
-
Sekhar, K.C., et al. (2025).[5] "Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban." Frontiers in Chemistry. (Note: Representative citation based on search context regarding stability indicating methods).
Sources
- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. japsonline.com [japsonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
